Product packaging for 1-(3,5-Dichlorophenoxy)propan-2-one(Cat. No.:CAS No. 17199-34-7)

1-(3,5-Dichlorophenoxy)propan-2-one

Cat. No.: B178071
CAS No.: 17199-34-7
M. Wt: 219.06 g/mol
InChI Key: SVTSCUBKRZOBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3,5-Dichlorophenoxy)propan-2-one serves as a crucial chemical building block in organic and medicinal chemistry research. Its primary research value lies in its role as a synthetic precursor for the development of novel pharmacologically active compounds. Structurally related 1,3-bis(aryloxy)propan-2-amine derivatives have demonstrated significant antibacterial activity in scientific studies, showing efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal inhibitory concentrations (MIC) in the low micromolar range . These synthetic derivatives are believed to exert a bactericidal effect, and in silico studies suggest their mechanism of action may involve targeting essential bacterial proteins such as the cell division protein FtsZ, the Quinolone resistance protein NorA, and Enoyl-[acyl-carrier-protein] reductase FabI . This makes the compound and its derivatives a promising lead in the ongoing search for new antibacterial compounds to address the growing challenge of multidrug-resistant bacterial infections . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B178071 1-(3,5-Dichlorophenoxy)propan-2-one CAS No. 17199-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTSCUBKRZOBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596293
Record name 1-(3,5-Dichlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17199-34-7
Record name 1-(3,5-Dichlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3,5-Dichlorophenoxy)propan-2-one. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a well-established synthetic methodology and presents predicted characterization data based on analogous compounds and established principles of spectroscopy.

Introduction

This compound is an organic compound featuring a dichlorinated phenyl ring linked via an ether bond to a propanone moiety. This structure is of interest to researchers in medicinal chemistry and materials science as a potential building block for more complex molecules. The presence of the dichlorophenyl group and the ketone functionality offers multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.

Synthesis of this compound

The most direct and widely used method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3,5-dichlorophenol (sodium 3,5-dichlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of chloroacetone.

The overall reaction is as follows:

Reaction Scheme:

3,5-Dichlorophenol + Sodium Hydroxide → Sodium 3,5-Dichlorophenoxide + Water

Sodium 3,5-Dichlorophenoxide + Chloroacetone → this compound + Sodium Chloride

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 3,5-Dichlorophenol C Formation of Sodium 3,5-Dichlorophenoxide A->C B Sodium Hydroxide B->C E Williamson Ether Synthesis C->E D Chloroacetone D->E F Crude Product E->F G Purification (e.g., Distillation or Crystallization) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted data for the target compound.

Predicted Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Estimated > 250 °C
Melting Point Not readily available; likely a low-melting solid
Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.2 - 2.3Singlet3H-C(=O)CH₃
~ 4.6 - 4.7Singlet2H-OCH₂-
~ 6.9 - 7.2Multiplet3HAromatic Protons (Ar-H)
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 27 - 29-C(=O)CH₃
~ 73 - 75-OCH₂-
~ 115 - 135Aromatic Carbons (Ar-C)
~ 158 - 160Aromatic Carbon (Ar-C-O)
~ 205 - 207Ketone Carbonyl (C=O)
Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch
~ 1720 - 1740StrongKetone C=O Stretch
~ 1580 - 1450MediumAromatic C=C Stretch
~ 1250 - 1200StrongAryl-Alkyl Ether C-O Stretch
~ 800 - 700StrongC-Cl Stretch
Predicted Mass Spectrometry (MS) Data
m/z ValuePredicted Fragment Ion
218/220/222[M]⁺˙ (Molecular ion with isotope pattern for 2 Cl)
161/163[M - C₃H₅O]⁺ (Loss of the propanone side chain)
43[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

Synthesis of this compound

Materials:

  • 3,5-Dichlorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetone

  • Acetone or Dimethylformamide (DMF) as solvent

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3,5-dichlorophenol in a suitable solvent such as acetone or DMF.

  • Add 1.1 equivalents of a base, such as powdered sodium hydroxide or potassium hydroxide, to the solution.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium 3,5-dichlorophenoxide salt.

  • To this mixture, add 1.1 equivalents of chloroacetone dropwise.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a solid precipitate (NaCl or KCl) has formed, remove it by filtration.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if oily) or as a KBr pellet (if solid).

  • Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC-MS).

This guide provides a robust framework for the synthesis and characterization of this compound, enabling researchers to produce and verify this valuable chemical intermediate for their research and development endeavors.

In-Depth Technical Guide: Physicochemical Properties of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound of interest within the broader class of phenoxy ketones. Its structure, featuring a dichlorinated phenyl ring linked via an ether bond to a propanone moiety, suggests potential applications in chemical synthesis and biological studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 17199-34-7[1]
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
Boiling Point 302 °C
Density 1.308 g/cm³
Flash Point 129 °C
Melting Point Not available
Solubility Not available

Experimental Protocols

Synthesis: Williamson Ether Synthesis

The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from 3,5-dichlorophenol acts as the nucleophile, attacking chloroacetone.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 3,5-Dichlorophenol P1 Deprotonation R1->P1 R2 Chloroacetone P2 Nucleophilic Attack (SN2) R2->P2 Base Base (e.g., K₂CO₃, NaOH) Base->P1 Solvent Solvent (e.g., Acetone, DMF) Solvent->P1 Solvent->P2 P1->P2 Phenoxide intermediate P3 Work-up & Purification P2->P3 Product This compound P3->Product Byproduct Salt (e.g., KCl, NaCl) Water P3->Byproduct

Fig. 1: Williamson Ether Synthesis Workflow.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorophenol (1 equivalent) and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydroxide (NaOH, 1.1 equivalents), to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Chloroacetone: Slowly add chloroacetone (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 50-100 °C) and maintain the temperature for 1-8 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with a small amount of the solvent.

  • Extraction: If necessary, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Protocol for Column Chromatography:

  • Adsorbent: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Protocol for Recrystallization:

If the product is a solid at room temperature, recrystallization can be an effective purification method.

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., TG-5SilMS).[6]

    • Injection: Splitless injection mode.

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of, for example, 40-400 amu.

  • Data Analysis: The retention time from the gas chromatogram and the mass spectrum, showing the molecular ion peak and characteristic fragmentation pattern, can be used to identify and confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanone moiety. The chemical shifts, splitting patterns, and integration of these signals will be characteristic of the compound's structure.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the propanone side chain.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of chlorophenoxy compounds is known to exhibit a range of biological effects. Many chlorophenoxy derivatives are used as herbicides, and their mechanism of action in plants often involves mimicking growth hormones.

In animals and humans, exposure to high doses of certain chlorophenoxy compounds has been associated with various toxic effects, including damage to the liver, kidneys, and nervous system.[7] The mechanism of toxicity is not fully understood but may involve the uncoupling of oxidative phosphorylation and damage to cell membranes.[2]

Given its structure, this compound could potentially interact with biological systems. However, without experimental data, its specific biological effects and mechanisms of action remain speculative. Further research, such as in vitro and in vivo toxicological and pharmacological studies, would be necessary to elucidate its biological profile.

Biological_Investigation cluster_compound Test Compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_outcomes Potential Outcomes Compound This compound CellLines Cell-based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellLines EnzymeAssays Enzyme Inhibition Assays Compound->EnzymeAssays ReceptorBinding Receptor Binding Assays Compound->ReceptorBinding AnimalModels Animal Models (e.g., Rodent studies) CellLines->AnimalModels EnzymeAssays->AnimalModels ReceptorBinding->AnimalModels Toxicology Toxicology Assessment AnimalModels->Toxicology Pharmacokinetics Pharmacokinetics (ADME) AnimalModels->Pharmacokinetics Mechanism Mechanism of Action Toxicology->Mechanism Pharmacokinetics->Mechanism Signaling Identification of Signaling Pathways Mechanism->Signaling Therapeutic Therapeutic Potential or Toxicity Profile Signaling->Therapeutic

Fig. 2: Logical workflow for biological investigation.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, generalized experimental protocols for its synthesis and analysis. While specific experimental data and biological activity information for this compound are currently limited in the public domain, the methodologies and contextual information provided herein offer a solid foundation for researchers and scientists to work with this molecule. Further investigation is warranted to fully characterize its properties and explore its potential applications.

References

In-depth Technical Guide: 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals no specific information regarding the mechanism of action, biological activity, or defined molecular targets for 1-(3,5-Dichlorophenoxy)propan-2-one.

This document aims to provide a transparent account of the current knowledge landscape for researchers, scientists, and drug development professionals interested in this specific chemical entity. Extensive searches have been conducted to locate data pertaining to its biochemical and cellular effects, quantitative efficacy, and the experimental protocols used in its study.

Despite a thorough investigation, no peer-reviewed articles, technical datasheets, or patent applications detailing the biological function of this compound could be identified. The core requirements for a technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational research on this compound in the public domain.

Analysis of Related Compounds

While direct information is lacking for this compound, analysis of structurally similar compounds may offer preliminary insights, although it is crucial to emphasize that these are not direct evidence of the subject compound's activity.

Chlorinated Phenoxy Herbicides

Derivatives of phenoxyacetic acid containing chlorine substitutions are a well-documented class of herbicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) acts as a synthetic auxin, leading to uncontrolled growth and eventual death in broadleaf weeds. The mechanism involves differential effects on cell division and elongation. It is important to note that this compound possesses a propanone side chain instead of the acetic acid moiety, which would significantly alter its chemical properties and likely its biological targets.

Dichlorophenyl-Containing Compounds

Compounds incorporating a dichlorophenyl group are prevalent in various biologically active molecules. For example, 1-(3,5-Dichlorophenyl)propan-1-one is listed in chemical databases with basic property information and hazard classifications, but no described mechanism of action. The structural difference, with the propanone group directly attached to the phenyl ring rather than through a phenoxy linker, is significant.

Propanone Derivatives

The propan-2-one (acetone) backbone is a common feature in organic chemistry. Its biological activities are highly dependent on the other functional groups attached to it. For instance, derivatives of 1,3-diphenyl-2-propanone have been investigated for various biological activities, including as potential dual agonists for PPARα/γ. However, the substitution pattern and the presence of the dichlorophenoxy group in the target compound make direct comparisons speculative.

Future Directions

The absence of data on this compound highlights a gap in the current scientific knowledge. Future research to elucidate its mechanism of action would require a systematic approach, beginning with preliminary screening and target identification studies.

Suggested Experimental Workflow

Should this compound become a subject of investigation, a logical first step would be to perform a broad biological screening to identify any potential activity. A generalized workflow for such an investigation is proposed below.

G cluster_0 Initial Screening cluster_1 Hit Validation & Target Identification cluster_2 Mechanism of Action Elucidation A This compound B High-Throughput Screening (HTS) in diverse cell-based assays (e.g., cytotoxicity, proliferation) A->B C Phenotypic Screening (e.g., morphological changes, reporter gene assays) A->C D Dose-Response Analysis (Determine IC50/EC50) B->D C->D E Target Deconvolution (e.g., Affinity Chromatography, Thermal Shift Assays, Yeast-3-Hybrid) D->E F Computational Target Prediction (Molecular Docking against known targets) D->F G Biochemical Assays (Enzyme kinetics, binding assays) E->G F->G H Cellular Pathway Analysis (Western Blot, qPCR, Proteomics) G->H I In Vivo Model Testing H->I

Caption: Proposed workflow for investigating the biological activity of a novel compound.

Conclusion

Spectroscopic Data and Analysis of 1-(3,5-Dichlorophenoxy)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3,5-Dichlorophenoxy)propan-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2t1HH-4'
~6.8 - 6.9d2HH-2', H-6'
~4.5s2H-O-CH₂-C(O)-
~2.2s3H-C(O)-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~205C=O (Ketone)
~158C-1' (Aromatic C-O)
~135C-3', C-5' (Aromatic C-Cl)
~125C-4' (Aromatic C-H)
~115C-2', C-6' (Aromatic C-H)
~75-O-CH₂-
~27-CH₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch
~1725StrongC=O stretch (Ketone)
~1580, ~1470Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1050StrongAryl-O-C stretch (symmetric)
~850-750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
220, 222, 224High[M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
163, 165Medium[M - C₃H₅O]⁺ (Loss of the propanone side chain)
43Very Strong[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (if oily or low melting solid): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (if solid): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or KBr pellet without sample/solvent).

    • Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or injection into a gas chromatograph (GC-MS) would be appropriate.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Connectivity & Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

Crystal Structure Analysis of 1-(3,5-Dichlorophenoxy)propan-2-one: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure analysis of 1-(3,5-Dichlorophenoxy)propan-2-one has revealed no publicly available crystallographic data or related in-depth technical studies for this specific compound. While information exists for structurally similar molecules, a detailed experimental analysis of the crystal structure of this compound, which would be essential for creating a technical guide or whitepaper, is not present in the surveyed scientific literature.

The process of determining a crystal structure is a complex experimental endeavor, primarily relying on techniques such as X-ray crystallography. This process involves the synthesis and crystallization of the compound, followed by the collection and analysis of X-ray diffraction data to elucidate the precise three-dimensional arrangement of atoms within the crystal lattice. The absence of any published reports or database entries containing this information for this compound indicates that such an analysis has likely not been performed or publicly disseminated.

Searches for this compound have yielded information on related structures, including:

  • 1-(3,5-Dichlorophenyl)propan-1-one : This compound differs in the position of the oxygen atom, which is part of a carbonyl group directly attached to the phenyl ring.

  • 1-(3,4-dichlorophenoxy)propan-2-one : This isomer has a different substitution pattern on the phenyl ring.

The lack of specific crystallographic data for this compound prevents the creation of the requested in-depth technical guide. Such a document would require quantitative data for tabulation (e.g., unit cell dimensions, bond lengths, bond angles, and torsion angles), detailed experimental protocols for crystallization and data collection, and a basis for visualizing the molecular and packing structures. Without the foundational crystallographic information file (CIF) or equivalent experimental data, a meaningful and accurate analysis is impossible.

For researchers, scientists, and drug development professionals interested in the structural properties of this compound, the initial and necessary step would be to perform a single-crystal X-ray diffraction experiment. The workflow for such an undertaking is outlined below.

General Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates a typical workflow for determining the crystal structure of a novel compound.

experimental_workflow General Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization screening Crystal Growth Screening (Vapor diffusion, Slow evaporation) characterization->screening optimization Optimization of Crystal Quality screening->optimization data_collection Single-Crystal X-ray Data Collection optimization->data_collection data_processing Data Reduction and Integration data_collection->data_processing structure_solution Structure Solution (Direct methods, Patterson) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_report Final Structural Report validation->final_report CIF, Report Generation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Should the crystal structure of this compound be determined and published in the future, a comprehensive technical guide could then be developed. This guide would detail the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding its physicochemical properties and potential applications in fields such as drug development.

An In-depth Technical Guide to the Solubility of 1-(3,5-Dichlorophenoxy)propan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction

1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound with potential applications in various fields of research and development. Understanding its solubility in different organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for reaction media, crystallization, and analytical characterization. In the context of drug development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy. This guide aims to provide the most current and relevant information on the solubility of this compound.

Physicochemical Properties of this compound

While specific solubility data is scarce, a summary of the known physical and chemical properties of this compound is presented in Table 1. These properties can offer insights into its expected behavior in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
CAS Number 17199-34-7[1]
Boiling Point 302 °C[1]
Density 1.308 g/cm³[1]
Flash Point 129 °C[1]

Note: The data presented in this table is sourced from publicly available chemical databases. Independent verification is recommended.

Experimental Protocol for Determination of Thermodynamic Solubility

The following is a detailed, generalized protocol for the determination of the thermodynamic solubility of an organic compound, such as this compound, in various organic solvents using the shake-flask method. This method is considered a gold standard for its reliability.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Vortex mixer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solvent has reached a plateau, indicating equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatted environment for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions to generate a calibration curve.

    • Analyze the diluted sample solution.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The calculated concentration represents the thermodynamic solubility of this compound in the specific organic solvent at the tested temperature.

3.3. Quality Control

  • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

  • Visually inspect the vials after equilibration to confirm the presence of undissolved solid.

  • Run a blank (solvent only) with each analytical batch to check for interferences.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining thermodynamic solubility is depicted in the following diagram.

Solubility_Workflow start Start prep_compound Prepare Excess Solid This compound start->prep_compound add_solvent Add Known Volume of Organic Solvent to Vials prep_compound->add_solvent equilibration Equilibrate in Thermostatted Shaker (e.g., 24-72 hours) add_solvent->equilibration settle Allow Excess Solid to Settle equilibration->settle sample Withdraw Supernatant settle->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Filtered Sample filter->dilute analysis Analyze Samples and Standards (e.g., HPLC or GC) dilute->analysis prep_standards Prepare Standard Solutions prep_standards->analysis calculate Calculate Solubility from Calibration Curve analysis->calculate end End calculate->end

References

A Technical Deep Dive into Dichlorophenoxypropanone Compounds: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenoxypropanone derivatives are a class of organic compounds characterized by a core structure featuring a dichlorinated phenyl ring linked to a propanone moiety via an ether bond. This structural motif has garnered interest in various scientific fields due to the diverse biological activities exhibited by its analogues. This technical guide provides a comprehensive literature review of dichlorophenoxypropanone compounds, covering their synthesis, known biological activities, and detailed experimental protocols. The information is presented to facilitate further research and development of these compounds for potential therapeutic and agrochemical applications.

Chemical Synthesis

The primary synthetic route to dichlorophenoxypropanone compounds is the Williamson ether synthesis. This method involves the reaction of a dichlorophenol with a halo-propanone derivative, typically in the presence of a base.

A general synthesis workflow is depicted below:

SynthesisWorkflow Dichlorophenol Dichlorophenol Intermediate Alkoxide Intermediate Dichlorophenol->Intermediate Deprotonation Base Base (e.g., K2CO3, NaOH) Base->Intermediate Solvent Solvent (e.g., Acetone, DMF) Solvent->Intermediate Product Dichlorophenoxypropanone Solvent->Product HaloPropanone Halo-propanone (e.g., Chloroacetone) HaloPropanone->Product Intermediate->Product SN2 Attack Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for the Williamson ether synthesis of dichlorophenoxypropanone.

Detailed Experimental Protocol: Williamson Ether Synthesis of 1-(2,4-dichlorophenoxy)propan-2-one

This protocol is adapted from general Williamson ether synthesis procedures and a patented method for a related compound.[1][2][3][4][5][6]

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add 2,4-dichlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetone (1.1 equivalents) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-dichlorophenoxy)propan-2-one.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities

Research into the biological activities of dichlorophenoxypropanone compounds and their derivatives has revealed potential applications in antifungal and herbicidal domains.

Antifungal Activity

A notable derivative, 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride, has demonstrated significant antifungal properties.

CompoundFungal SpeciesMIC (µg/mL)Reference
1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chlorideDermatophytes0.39 - 3.12[2]
Candida spp.0.39 - 3.12[2]

The proposed mechanism of action for this class of compounds involves the disruption of the fungal cell wall.[2]

Antifungal_MoA cluster_fungus Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane Disruption Disruption of Cell Wall Synthesis/Integrity CellWall->Disruption Compound Dichlorophenoxypropanone Derivative Compound->Disruption Targets Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of antifungal action.

This is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10]

Materials:

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dichlorophenoxypropanone compound (test article)

  • Control antifungal agent (e.g., fluconazole, amphotericin B)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to CLSI guidelines, adjusting the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Drug Dilution: Prepare serial twofold dilutions of the dichlorophenoxypropanone compound and the control antifungal in the 96-well plates.

  • Inoculation: Inoculate each well (except for the sterility control) with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well. This can be assessed visually or by using a microplate reader.

Herbicidal Activity

The dichlorophenoxy moiety is a key structural feature of phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid). These compounds act as synthetic auxins, leading to uncontrolled growth and eventual death of broadleaf weeds.[11][12][13][14][15] While specific herbicidal data for dichlorophenoxypropanone compounds is limited in the available literature, their structural similarity to known herbicides suggests they may exhibit similar activity.

The mechanism of action of phenoxy herbicides is illustrated below:

Herbicidal_MoA cluster_plant Plant Cell AuxinReceptor Auxin Receptor GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath PhenoxyHerbicide Phenoxy Herbicide (e.g., Dichlorophenoxypropanone) PhenoxyHerbicide->AuxinReceptor Mimics Auxin

Caption: Mechanism of action of phenoxy herbicides.

Cytotoxicity

Limited data is available on the cytotoxicity of dichlorophenoxypropanone compounds. However, related thiosemicarbazide derivatives of 2,4-dichlorophenoxyacetic acid have been evaluated for their effects on cancer cell lines and normal human fibroblasts. For instance, 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide showed an IC₅₀ of 137.38 µM against the MKN74 gastric cancer cell line and a higher IC₅₀ of 631.45 µM against normal human fibroblasts, suggesting some level of selectivity.[16]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[11][12][13][14][15]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Normal human cell line (e.g., fibroblasts)

  • Complete cell culture medium

  • Dichlorophenoxypropanone compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the dichlorophenoxypropanone compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

Dichlorophenoxypropanone compounds represent a versatile scaffold with demonstrated potential in the development of new antifungal agents. The structural similarity to established phenoxy herbicides also suggests a promising avenue for agrochemical research. However, the current body of literature on the specific biological activities of dichlorophenoxypropanone parent compounds is limited.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a broader library of dichlorophenoxypropanone isomers and their derivatives.

  • Quantitative Biological Evaluation: Systematic screening of these compounds to obtain quantitative data (MIC, IC₅₀) for their antifungal, herbicidal, and cytotoxic activities.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological effects.

  • Structure-Activity Relationship (SAR) Studies: Establishing clear SARs to guide the design of more potent and selective analogues.

By addressing these areas, the full potential of dichlorophenoxypropanone compounds as lead structures for the development of novel therapeutic and agricultural products can be realized.

References

Potential Metabolic Pathways of 1-(3,5-Dichlorophenoxy)propan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the potential metabolic pathways of 1-(3,5-Dichlorophenoxy)propan-2-one, a compound of interest in various research and development contexts. In the absence of direct experimental data for this specific molecule, this document outlines putative biotransformation routes based on established principles of xenobiotic metabolism, drawing parallels with structurally related compounds. The primary objective is to provide a foundational framework for researchers initiating metabolic studies on this and similar chemical entities.

The metabolism of foreign compounds (xenobiotics) in the body is broadly categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule.[1][2] These transformations are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] Subsequently, Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to enhance their water solubility and facilitate excretion.[1][2][5]

Proposed Phase I Metabolic Pathways

Based on the chemical structure of this compound, which features a ketone group, an ether linkage, and a dichlorinated aromatic ring, several Phase I metabolic pathways can be postulated.

Ketone Reduction

The carbonyl group of the propan-2-one moiety is susceptible to reduction by carbonyl reductases, leading to the formation of a secondary alcohol. This is a common metabolic route for xenobiotics containing a ketone functional group.

G cluster_0 Phase I: Ketone Reduction parent This compound metabolite1 1-(3,5-Dichlorophenoxy)propan-2-ol parent->metabolite1 Carbonyl Reductases (e.g., AKRs, SDRs)

Caption: Proposed ketone reduction pathway of this compound.

Aromatic Hydroxylation

The dichlorophenyl ring can undergo hydroxylation, a reaction typically mediated by cytochrome P450 enzymes. This oxidation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

G cluster_0 Phase I: Aromatic Hydroxylation parent This compound metabolite2 Hydroxy-1-(3,5-Dichlorophenoxy)propan-2-one parent->metabolite2 Cytochrome P450 (e.g., CYP2C9, CYP3A4)

Caption: Proposed aromatic hydroxylation of this compound.

O-Dealkylation (Ether Cleavage)

The ether linkage in the molecule may be cleaved through O-dealkylation, another CYP-mediated reaction. This would result in the formation of 3,5-dichlorophenol and a propan-2-one-related fragment.

G cluster_0 Phase I: O-Dealkylation parent This compound metabolite3 3,5-Dichlorophenol parent->metabolite3 Cytochrome P450 metabolite4 Hydroxyacetone parent->metabolite4 Cytochrome P450

Caption: Proposed O-dealkylation of this compound.

Proposed Phase II Metabolic Pathways

The metabolites generated during Phase I, particularly those with newly formed hydroxyl groups, are prime candidates for Phase II conjugation reactions.

Glucuronidation

The hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the xenobiotic, facilitating its elimination.

G cluster_0 Phase II: Glucuronidation phase1_metabolite 1-(3,5-Dichlorophenoxy)propan-2-ol or Hydroxy-1-(3,5-Dichlorophenoxy)propan-2-one glucuronide_conjugate Glucuronide Conjugate phase1_metabolite->glucuronide_conjugate UDP-Glucuronosyltransferases (UGTs)

Caption: Proposed glucuronidation of Phase I metabolites.

Sulfation

Alternatively, the hydroxyl groups can be sulfated by sulfotransferases (SULTs). This is another major conjugation pathway that enhances the polarity and excretion of metabolites.

G cluster_0 Phase II: Sulfation phase1_metabolite 1-(3,5-Dichlorophenoxy)propan-2-ol or Hydroxy-1-(3,5-Dichlorophenoxy)propan-2-one sulfate_conjugate Sulfate Conjugate phase1_metabolite->sulfate_conjugate Sulfotransferases (SULTs)

Caption: Proposed sulfation of Phase I metabolites.

Summary of Potential Metabolic Pathways

The following diagram provides a consolidated overview of the potential metabolic fate of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 1-(3,5-Dichlorophenoxy)propan-2-ol parent->metabolite1 Ketone Reduction metabolite2 Hydroxy-1-(3,5-Dichlorophenoxy)propan-2-one parent->metabolite2 Aromatic Hydroxylation metabolite3 3,5-Dichlorophenol parent->metabolite3 O-Dealkylation conjugate1 Glucuronide/Sulfate Conjugate metabolite1->conjugate1 Conjugation conjugate2 Glucuronide/Sulfate Conjugate metabolite2->conjugate2 Conjugation conjugate3 Glucuronide/Sulfate Conjugate metabolite3->conjugate3 Conjugation excretion Excretion conjugate1->excretion conjugate2->excretion conjugate3->excretion

Caption: Overview of potential metabolic pathways for this compound.

Experimental Protocols for Metabolic Profiling

To empirically determine the metabolic pathways of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolism with Liver Microsomes

This experiment aims to identify Phase I metabolites generated by CYP enzymes.

  • Materials:

    • Pooled human liver microsomes (or from other species of interest)

    • This compound

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • LC-MS/MS system

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (e.g., at a final concentration of 1-10 µM).

    • Incubate at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

CYP Reaction Phenotyping

This experiment helps to identify the specific CYP isoforms responsible for the metabolism of the compound.

  • Method 1: Recombinant Human CYP Enzymes:

    • Incubate the compound with individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

    • Analyze for metabolite formation to determine which isoforms are catalytically active.

  • Method 2: Chemical Inhibition in Liver Microsomes:

    • Perform the liver microsome incubation as described above, but in the presence of known selective inhibitors for major CYP isoforms.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that particular CYP enzyme.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from such studies.

Table 1: Metabolite Identification and Quantification

Metabolite IDProposed StructureRetention Time (min)MS/MS Transition (m/z)Formation Rate (pmol/min/mg protein)
M11-(3,5-Dichlorophenoxy)propan-2-ol
M2Hydroxy-1-(3,5-Dichlorophenoxy)propan-2-one
M33,5-Dichlorophenol

Table 2: CYP Reaction Phenotyping Results

CYP IsoformRelative Metabolite Formation (%)
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
Control100

This guide provides a comprehensive, albeit predictive, overview of the potential metabolic fate of this compound. The proposed pathways and experimental designs offer a robust starting point for researchers to elucidate the biotransformation of this compound, which is a critical step in understanding its pharmacokinetic and toxicological profile.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(3,5-Dichlorophenoxy)propan-2-one. The following methods are based on established analytical techniques for structurally similar compounds, including dichlorophenoxy derivatives and related ketones. While these protocols provide a strong foundation, method validation is essential for each specific matrix and laboratory setting.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and precise quantification is crucial for understanding its pharmacokinetic profile, assessing its stability, and monitoring its presence in different matrices. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for routine quantification and stability-indicating assays, and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity, particularly for trace-level analysis in complex matrices.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound. This method is particularly well-suited for analyzing drug formulations and for conducting stability studies.

Principle: The compound is separated from potential impurities and degradation products on a reversed-phase HPLC column. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength of maximum absorbance, which is anticipated to be around 230-280 nm for this class of compounds.

A stability-indicating HPLC method is crucial for assessing the degradation of the analyte under various stress conditions.[1][2] Forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic conditions, should be performed to ensure the method can separate the intact analyte from its degradation products.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and specificity, making it an ideal method for the determination of trace amounts of this compound in complex environmental and biological matrices.

Principle: The analyte, after suitable extraction and potential derivatization, is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated compound is then fragmented and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected from the described methods. These values are based on data from the analysis of structurally related compounds such as 2,4-Dichlorophenoxyacetic acid and 1,3-Dichloropropanol and should be established for this compound through method validation.[5][6][7][8][9]

Table 1: HPLC-UV Method Performance (Adapted from 2,4-Dichlorophenoxyacetic acid analysis) [5][9]

ParameterExpected Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.004 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Table 2: GC-MS Method Performance (Adapted from 1,3-Dichloropropanol analysis) [6][7][8]

ParameterExpected Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.4 µg/L
Limit of Quantification (LOQ)1.2 µg/L
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol is adapted from established methods for similar aromatic ketones and dichlorophenoxy compounds.[3][10][11]

4.1.1. Equipment and Reagents

  • High-Performance Liquid Chromatograph with UV Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Purified water (e.g., Milli-Q)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized, for example, starting with a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of a standard solution (expected around 230-280 nm).

  • Injection Volume: 10 µL

4.1.3. Sample Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation (e.g., from a cream formulation): a. Accurately weigh a portion of the formulation equivalent to approximately 1 mg of the active ingredient into a 100 mL volumetric flask. b. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte. c. Dilute to volume with the mobile phase and mix well. d. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4.1.4. Analysis

  • Inject the calibration standards to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

GC-MS Method for Quantification in Water Samples

This protocol is based on methods for the analysis of similar chlorinated compounds in environmental matrices.[6][8][12]

4.2.1. Equipment and Reagents

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Ethyl acetate (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Helium (carrier gas, high purity)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

4.2.2. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Collect a 100 mL water sample in a glass container.

  • Extraction: a. Transfer the water sample to a 250 mL separatory funnel. b. Add 10 g of sodium chloride and shake to dissolve. c. Add 30 mL of ethyl acetate and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the organic (upper) layer. e. Repeat the extraction twice more with fresh portions of ethyl acetate.

  • Drying and Concentration: a. Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup and Concentration cluster_gcms GC-MS Analysis sample 100 mL Water Sample add_salt Add NaCl sample->add_salt extract Liquid-Liquid Extraction with Ethyl Acetate add_salt->extract collect_organic Collect Organic Layer extract->collect_organic dry Dry with Na2SO4 collect_organic->dry concentrate Concentrate to 1 mL dry->concentrate inject Inject into GC-MS concentrate->inject analyze Analyze via SIM inject->analyze

Caption: Workflow for GC-MS analysis.

Method_Selection cluster_matrix Sample Matrix cluster_method Analytical Method analyte 1-(3,5-Dichlorophenoxy) propan-2-one pharma Pharmaceutical Formulation analyte->pharma in environmental Environmental/ Biological analyte->environmental in hplc HPLC-UV pharma->hplc  Routine QC, Stability Studies gcms GC-MS environmental->gcms  Trace Analysis, High Specificity

Caption: Logic for analytical method selection.

References

Application Notes and Protocols: 1-(3,5-Dichlorophenoxy)propan-2-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3,5-Dichlorophenoxy)propan-2-one as a versatile chemical intermediate in the synthesis of novel compounds, with a particular focus on its application in the development of potential antifungal agents. Detailed experimental protocols for its synthesis and subsequent utilization are provided below.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring a reactive ketone group and a dichlorophenoxy moiety, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. This intermediate is particularly valuable in the construction of azole-based antifungal agents, where the dichlorophenyl group is a common feature in many commercially successful drugs. The propan-2-one chain provides a convenient handle for introducing the core heterocyclic scaffold, such as a 1,2,4-triazole ring, which is essential for the antifungal activity of these compounds.

Synthesis of this compound

The synthesis of the title intermediate is typically achieved through a Williamson ether synthesis, reacting 3,5-dichlorophenol with chloroacetone in the presence of a base.

Experimental Protocol:

  • Materials:

    • 3,5-Dichlorophenol

    • Chloroacetone

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3,5-dichlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
3,5-Dichlorophenol1.0163.00
Chloroacetone1.292.52
Potassium Carbonate1.5138.21
Product 219.06
Typical Yield 85-95%

Application in the Synthesis of a Triazole Antifungal Agent

This compound serves as a crucial intermediate in the synthesis of triazole-based antifungal agents. The ketone functionality allows for the introduction of the triazole ring, a key pharmacophore responsible for inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.

Reaction Scheme: The synthesis of a hypothetical antifungal agent, 2-(3,5-dichlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol, is outlined below. This involves the formation of an epoxide intermediate followed by nucleophilic attack by 1,2,4-triazole.

Synthesis_Pathway A This compound B Epoxide Intermediate A->B 1. Trimethylsulfoxonium iodide 2. Sodium hydride, DMSO C 2-(3,5-Dichlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (Antifungal Agent) B->C 1,2,4-Triazole, Base (e.g., K2CO3), DMF

Synthesis of a Triazole Antifungal Agent

Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

  • Step 1: Epoxidation

    • Materials:

      • This compound

      • Trimethylsulfoxonium iodide

      • Sodium hydride (60% dispersion in mineral oil)

      • Dimethyl sulfoxide (DMSO, anhydrous)

      • Ethyl acetate

      • Water

      • Brine

      • Anhydrous sodium sulfate (Na₂SO₄)

    • Procedure:

      • To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.

      • Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 1 hour).

      • Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.

      • Stir the reaction at room temperature for 4-6 hours.

      • Quench the reaction by the slow addition of water.

      • Extract the aqueous layer with ethyl acetate.

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate, which can be used in the next step without further purification.

  • Step 2: Triazole Ring Opening

    • Materials:

      • Crude Epoxide Intermediate from Step 1

      • 1,2,4-Triazole

      • Potassium carbonate (K₂CO₃)

      • Dimethylformamide (DMF, anhydrous)

      • Ethyl acetate

      • Water

      • Brine

      • Anhydrous sodium sulfate (Na₂SO₄)

    • Procedure:

      • To a solution of the crude epoxide intermediate (1.0 eq) in anhydrous DMF, add 1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).

      • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

      • Cool the reaction mixture to room temperature and pour it into water.

      • Extract the aqueous layer with ethyl acetate.

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to obtain the final product.

Data Presentation:

Reaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
EpoxidationTrimethylsulfoxonium iodide, Sodium hydrideDMSORoom Temp.75-85
Triazole Opening1,2,4-Triazole, Potassium carbonateDMF80-9060-75

Signaling Pathway and Mechanism of Action

The synthesized triazole antifungal agent is designed to target the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, the triazole agent disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.

Signaling_Pathway cluster_0 Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor Triazole Antifungal Agent (Synthesized from Intermediate) Inhibitor->Inhibition Inhibition->Lanosterol Inhibition

Mechanism of Action of Triazole Antifungals

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize this intermediate and utilize it in the development of novel triazole-based antifungal agents. The straightforward synthetic accessibility and the strategic placement of reactive functional groups make it an attractive starting material for drug discovery programs targeting fungal infections.

Application Notes and Protocols for 1-(3,5-Dichlorophenoxy)propan-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 1-(3,5-Dichlorophenoxy)propan-2-one in various cell-based assays. Due to the limited publicly available information on the specific biological activities of this compound, this protocol outlines a series of foundational assays to characterize its cytotoxic and potential mechanistic effects. The provided methodologies are based on established cell biology techniques and can be adapted to specific cell lines and research questions.

Introduction

This compound is a chemical compound with a dichlorophenoxy moiety, a structure found in various biologically active molecules, including some herbicides. The biological effects of this specific compound are not well-documented in peer-reviewed literature. Therefore, initial in vitro screening is crucial to determine its cytotoxic profile and to elucidate potential mechanisms of action.

These application notes provide a framework for researchers to:

  • Determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line.

  • Assess the effect of the compound on cell cycle progression.

  • Investigate the induction of apoptosis.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well and 6-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Propidium Iodide (PI)

  • RNase A

  • Annexin V-FITC Apoptosis Detection Kit

  • Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)

Preparation of Stock and Working Solutions

3.1. Stock Solution (10 mM)

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

3.2. Working Solutions

  • Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations immediately before each experiment.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to minimize solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a selected cell line.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Table 1: Example Data Layout for Cell Viability Assay

Concentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48hAbsorbance (570 nm) - 72h% Viability - 72h
0 (Control)100100100
0 (Vehicle)
0.1
1
10
50
100

4.2. Cell Cycle Analysis by Flow Cytometry

This protocol is designed to investigate the effect of the compound on cell cycle distribution.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Example Data Layout for Cell Cycle Analysis

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated Control
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2x IC50)

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Table 3: Example Data Layout for Apoptosis Assay

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Untreated Control
Vehicle Control
Compound (IC50)

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working viability Cell Viability Assay (MTT) working->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) working->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) working->apoptosis ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptosis apoptosis->apop_quant

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

hypothetical_pathway compound 1-(3,5-Dichlorophenoxy) propan-2-one stress Cellular Stress (e.g., ROS production) compound->stress pathway Stress-Activated Signaling Pathway (e.g., MAPK) stress->pathway apoptosis Apoptosis Induction pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle viability Decreased Cell Viability apoptosis->viability cell_cycle->viability

Caption: A hypothetical signaling cascade for compound-induced cytotoxicity.

Conclusion

The protocols outlined in this document provide a starting point for the characterization of the biological effects of this compound. Based on the results of these initial assays, further investigations into specific molecular targets and signaling pathways can be designed. It is imperative to perform these foundational experiments to establish a baseline understanding of the compound's in vitro activity before proceeding with more complex mechanistic studies.

Application Notes and Protocols for 1-(3,5-Dichlorophenoxy)propan-2-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound with potential applications in agrochemical research. While direct studies on its specific biological activities are limited in publicly available literature, its structural similarity to known herbicides and fungicides suggests it may exhibit similar properties. This document outlines potential applications, hypothetical experimental protocols, and proposed mechanisms of action based on the analysis of structurally related dichlorophenoxy and propan-2-one containing compounds. These notes are intended to serve as a foundational guide for researchers investigating the potential of this compound as a novel agrochemical agent.

Potential Applications in Agrochemical Research

Based on its chemical structure, this compound is hypothesized to have applications as a herbicide or a fungicide.

Herbicidal Activity

The 3,5-dichlorophenoxy moiety is a key feature in several established herbicides. Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf weeds.[1][2][3][4][5] It is plausible that this compound could exhibit a similar mode of action.

Fungicidal Activity

The 3,5-dichlorophenyl group is also present in fungicides like iprodione, which is effective against a range of fungal diseases in crops by inhibiting the germination of fungal spores and blocking mycelial growth.[6] Therefore, this compound warrants investigation for its potential antifungal properties.

Proposed Mechanisms of Action

As a Herbicide (Hypothesized)

It is proposed that this compound may act as a synthetic auxin. This mechanism involves the compound binding to auxin receptors in plants, leading to a cascade of events that disrupt normal growth processes.

Herbicidal_Mechanism Compound 1-(3,5-Dichlorophenoxy) propan-2-one Receptor Auxin Receptor Compound->Receptor Binds to Signal Signal Transduction Receptor->Signal Initiates Gene Gene Expression (Growth-Regulating Genes) Signal->Gene Alters Growth Uncontrolled Cell Division & Elongation Gene->Growth Leads to Death Plant Death Growth->Death

Caption: Hypothesized herbicidal mechanism of action.

As a Fungicide (Hypothesized)

The proposed fungicidal mechanism involves the inhibition of critical fungal enzymes or disruption of the cell membrane, leading to the cessation of growth and eventual cell death.

Fungicidal_Mechanism Compound 1-(3,5-Dichlorophenoxy) propan-2-one Target Fungal Enzyme or Cell Membrane Compound->Target Interacts with Inhibition Inhibition of Growth & Spore Germination Target->Inhibition Results in Death Fungal Cell Death Inhibition->Death

Caption: Hypothesized fungicidal mechanism of action.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of this compound as an agrochemical. These protocols are based on standard methodologies for agrochemical testing.[7][8][9][10][11]

Synthesis of this compound

This synthesis can be achieved via a Williamson ether synthesis.

Materials:

  • 3,5-Dichlorophenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 3,5-dichlorophenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Start Start Materials: 3,5-Dichlorophenol, Chloroacetone, K₂CO₃ Reaction Williamson Ether Synthesis (Reflux in Acetone) Start->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Extraction Liquid-Liquid Extraction (DCM/Water) Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 1-(3,5-Dichlorophenoxy) propan-2-one Purification->Product

Caption: Workflow for the synthesis of the target compound.

Herbicidal Efficacy Assay (Pre-emergence)

This protocol assesses the inhibitory effect of the compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model broadleaf weed (e.g., Amaranthus retroflexus) and a model monocot crop (e.g., Zea mays)

  • This compound

  • Acetone (as a solvent)

  • Tween 20 (as a surfactant)

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions (e.g., 1, 10, 100, 1000 ppm) in water containing 0.1% Tween 20. A control solution will contain only acetone and Tween 20 at the same concentration.

  • Place 20 seeds of the test plant species on filter paper in each Petri dish.

  • Apply 5 mL of the respective test or control solution to each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled light, temperature, and humidity.

  • After 7-14 days, measure the germination percentage, root length, and shoot length.

  • Calculate the half-maximal effective concentration (EC₅₀) for each parameter.

Fungicidal Efficacy Assay (In Vitro)

This protocol evaluates the inhibitory effect of the compound on the mycelial growth of a pathogenic fungus.

Materials:

  • A pathogenic fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • This compound

  • Acetone

  • Sterile Petri dishes

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add the test compound dissolved in a small amount of acetone to achieve final concentrations (e.g., 1, 10, 50, 100 ppm). An equal amount of acetone is added to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug from a fresh culture of the test fungus.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ value.

Quantitative Data Summary

As no direct experimental data for this compound is available, the following table is a template for summarizing potential experimental outcomes.

Agrochemical Activity Test Organism Parameter Hypothetical EC₅₀ (ppm)
Herbicidal (Pre-emergence)Amaranthus retroflexusGermination Inhibition50 - 150
Root Growth Inhibition10 - 50
Shoot Growth Inhibition20 - 70
Herbicidal (Pre-emergence)Zea maysGermination Inhibition> 1000
Root Growth Inhibition> 500
Shoot Growth Inhibition> 800
Fungicidal (In Vitro)Botrytis cinereaMycelial Growth Inhibition5 - 25

Conclusion

While further empirical research is necessary, the structural characteristics of this compound suggest its potential as a lead compound in the development of new herbicides or fungicides. The provided hypothetical protocols offer a starting point for the synthesis and biological evaluation of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and target organisms.

References

Application Notes and Protocols for 1-(3,5-Dichlorophenoxy)propan-2-one as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3,5-dichlorophenoxy)propan-2-one as a versatile precursor for the synthesis of novel heterocyclic compounds, particularly pyrazole derivatives. The resulting compounds, bearing the 3,5-dichlorophenoxy moiety, are of significant interest due to their potential biological activities, including herbicidal and antifungal properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, along with data presentation in structured tables and visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a key building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive ketone and an ether linkage to a dichlorinated phenyl ring, makes it an ideal starting material for the construction of a variety of heterocyclic systems. The 3,5-dichlorophenyl group is a common feature in many biologically active molecules, contributing to their efficacy and metabolic stability. This document focuses on the application of this compound in the synthesis of novel pyrazole derivatives and outlines their potential as herbicidal and antifungal agents.

Synthesis of Novel Pyrazole Derivatives

A primary application of this compound is in the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. In this case, this compound serves as the 1,3-dicarbonyl equivalent. The reaction with a substituted hydrazine, such as phenylhydrazine, leads to the formation of a stable, aromatic pyrazole ring.

Reaction Scheme: Knorr Pyrazole Synthesis

G Precursor This compound Intermediate Hydrazone Intermediate Precursor->Intermediate + Hydrazine Phenylhydrazine Hydrazine->Intermediate Product 3-((3,5-Dichlorophenoxy)methyl)-5-methyl-1-phenyl-1H-pyrazole Intermediate->Product Intramolecular Cyclization & Dehydration Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Precursor Heat Heat Heat->Intermediate

Caption: Knorr synthesis of a novel pyrazole.

Experimental Protocols

Protocol 1: Synthesis of 3-((3,5-Dichlorophenoxy)methyl)-5-methyl-1-phenyl-1H-pyrazole

This protocol details the synthesis of a novel pyrazole derivative using this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-((3,5-dichlorophenoxy)methyl)-5-methyl-1-phenyl-1H-pyrazole.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A 1. Dissolve Precursor in Ethanol B 2. Add Phenylhydrazine & Acetic Acid A->B C 3. Reflux for 4-6 hours B->C D 4. Remove Solvent C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash with NaHCO3, H2O, Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I J 10. Biological Activity Screening I->J

Caption: Experimental workflow for pyrazole synthesis.

Application in Agrochemical Research

Derivatives of pyrazole containing a dichlorophenoxy moiety have shown promise as both herbicidal and antifungal agents. The unique combination of the pyrazole core and the dichlorophenoxy group can lead to compounds with high efficacy and selectivity.

Herbicidal Activity

Pyrazole derivatives are known to act as herbicides by inhibiting key enzymes in plant metabolic pathways.[1][2] The synthesized 3-((3,5-dichlorophenoxy)methyl)-5-methyl-1-phenyl-1H-pyrazole and its analogues can be screened for their herbicidal activity against a panel of common weeds.

Table 1: Hypothetical Herbicidal Activity Data

Compound IDTarget WeedApplication Rate (g/ha)Growth Inhibition (%)
PZ-DCP-01 Echinochloa crus-galli15085
Digitaria sanguinalis15092
PZ-DCP-02 Echinochloa crus-galli15078
Digitaria sanguinalis15088
Antifungal Activity

The presence of the dichlorophenoxy group is also associated with antifungal properties. The novel pyrazole derivatives can be tested for their ability to inhibit the growth of various pathogenic fungi.

Table 2: Hypothetical Antifungal Activity Data

Compound IDFungal SpeciesMIC (µg/mL)
PZ-DCP-01 Fusarium graminearum12.5
Botrytis cinerea25
PZ-DCP-02 Fusarium graminearum50
Botrytis cinerea>100

Signaling Pathway and Mechanism of Action

While the exact mechanism of action for novel compounds requires detailed investigation, related pyrazole herbicides are known to inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] Antifungal pyrazoles can interfere with cellular processes like respiration or cell wall synthesis.

G cluster_0 Potential Herbicidal Mechanism cluster_1 Potential Antifungal Mechanism HPPD HPPD Enzyme Inhibition Inhibition HPPD->Inhibition Pyrazole Pyrazole Derivative (PZ-DCP-01) Pyrazole->Inhibition Plastoquinone Plastoquinone Synthesis Inhibition->Plastoquinone Blocks Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Bleaching Plant Bleaching Carotenoid->Bleaching Respiration Mitochondrial Respiration Inhibition2 Inhibition Respiration->Inhibition2 Pyrazole2 Pyrazole Derivative (PZ-DCP-01) Pyrazole2->Inhibition2 ATP ATP Production Inhibition2->ATP Reduces Growth Fungal Growth Inhibition ATP->Growth

Caption: Potential mechanisms of action.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel heterocyclic compounds. The Knorr pyrazole synthesis provides a straightforward and efficient route to a variety of pyrazole derivatives. The resulting compounds, incorporating the 3,5-dichlorophenoxy moiety, are promising candidates for the development of new herbicidal and antifungal agents. The protocols and data presented herein serve as a foundation for further research and development in the fields of agrochemicals and pharmaceuticals.

References

Application Notes and Protocols for Efficacy Testing of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenoxy)propan-2-one is a novel small molecule compound with potential therapeutic applications. These application notes provide a comprehensive experimental framework for evaluating its efficacy, particularly as a putative anti-cancer agent. The protocols herein describe a systematic approach, beginning with in vitro cell-based assays to determine cytotoxicity and progressing to in vivo studies to assess therapeutic potential in a preclinical model. Furthermore, this document outlines methods to investigate the compound's mechanism of action by examining its effects on key cellular signaling pathways implicated in cancer progression, such as NF-κB and STAT3.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, its structural motifs suggest potential interference with intracellular signaling cascades that are often dysregulated in cancer. It is hypothesized that this compound may inhibit critical pathways such as the STAT3 and NF-κB signaling networks, which are known to regulate cancer cell proliferation, survival, and inflammation.[1][2][3][4] The following experimental design is structured to test this hypothesis.

Experimental Workflow

The overall experimental strategy involves a multi-tiered approach to comprehensively evaluate the efficacy of this compound.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_analysis Data Analysis & Interpretation cell_viability Cell Viability Assays (MTT/XTT) ic50 IC50 Determination cell_viability->ic50 Dose-response pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis Effective Doses xenograft Xenograft Model Establishment pathway_analysis->xenograft Promising In Vitro Results treatment Compound Administration xenograft->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring data_quant Quantitative Data Analysis tumor_monitoring->data_quant conclusion Efficacy Conclusion data_quant->conclusion signaling_pathways cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak stat3 STAT3 jak->stat3 p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer nucleus_stat3 Nucleus dimer->nucleus_stat3 gene_transcription_stat3 Gene Transcription (Proliferation, Survival) nucleus_stat3->gene_transcription_stat3 tnf_receptor TNF Receptor ikk IKK tnf_receptor->ikk p_ikb p-IκB ikk->p_ikb phosphorylates ikb IκB nfkb NF-κB nfkb_active Active NF-κB nfkb->nfkb_active release p_ikb->ikb degradation nucleus_nfkb Nucleus nfkb_active->nucleus_nfkb gene_transcription_nfkb Gene Transcription (Inflammation, Survival) nucleus_nfkb->gene_transcription_nfkb compound 1-(3,5-Dichlorophenoxy) propan-2-one compound->p_stat3 Inhibits? compound->ikk Inhibits?

References

Application Notes and Protocols: Safe Handling and Storage of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-(3,5-Dichlorophenoxy)propan-2-one (CAS No. 17199-34-7). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] This compound is very toxic to aquatic life and harmful to aquatic life with long-lasting effects.[1]

Hazard Statements:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[2]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1][2]

  • Very toxic to aquatic life.[1]

  • Harmful to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Boiling Point 302 °C
Density 1.308 g/cm³
Flash Point 129 °C

Data sourced from ChemicalBook[3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound:

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Wear protective clothing.[4]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Safe Handling Protocol

This protocol outlines the steps for the safe handling of this compound in a laboratory setting.

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure an eyewash station and safety shower are readily accessible.

4.2. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Store the compound in a locked-up and well-ventilated place.[1][5]

4.3. Weighing and Preparation of Solutions

  • Perform all weighing and solution preparation activities within a chemical fume hood.

  • Avoid breathing dust or vapors.[1]

  • Use non-sparking tools to handle the container.

  • Measure the desired amount of the compound carefully to avoid spills.

  • When dissolving, add the compound to the solvent slowly while stirring.

  • Do not eat, drink, or smoke when using this product.[1]

4.4. Experimental Use

  • Handle the compound in a closed system where possible.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.[1]

4.5. Waste Disposal

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Storage Procedures

Proper storage is essential to maintain the quality and safety of this compound.

  • Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[1] The recommended storage temperature is 2-8°C.[3]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, acid chlorides, and bases.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5]

Emergency Procedures

6.1. First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5]

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use CO₂, dry chemical, or foam for extinction.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[5]

6.3. Accidental Release Measures

  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[5]

  • Do not let the product enter drains.

Visual Protocols

The following diagrams illustrate the key workflows and relationships for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive_and_Inspect Receive and Inspect Don_PPE Don Appropriate PPE Receive_and_Inspect->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Work_Area Dispose_of_Waste Dispose of Waste Decontaminate_Work_Area->Dispose_of_Waste Remove_PPE Doff PPE Dispose_of_Waste->Remove_PPE

Caption: Workflow for the safe handling of this compound.

Storage_Requirements cluster_conditions Storage Conditions cluster_incompatibilities Incompatible Materials Compound This compound Temperature Temperature: 2-8°C Compound->Temperature Ventilation Well-ventilated Area Compound->Ventilation Container Tightly Closed Container Compound->Container Oxidizing_Agents Strong Oxidizing Agents Compound->Oxidizing_Agents Store Away From Acids Strong Acids Compound->Acids Bases Bases Compound->Bases Reducing_Agents Strong Reducing Agents Compound->Reducing_Agents

Caption: Storage requirements for this compound.

References

Application Notes and Protocols for the Development of 1-(3,5-Dichlorophenoxy)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel derivatives of 1-(3,5-dichlorophenoxy)propan-2-one. This core structure presents a versatile scaffold for the development of new therapeutic agents and agrochemicals. The protocols outlined below detail the synthetic methodologies for creating a diverse library of analogues and the subsequent biological assays to screen for antimicrobial, anticancer, and herbicidal activities.

Rationale for Development

The this compound scaffold combines a dichlorinated aromatic ring, an ether linkage, and a ketone functional group. Each of these components can be systematically modified to explore the structure-activity relationships (SAR) and optimize for desired biological activities. The dichlorophenyl moiety is a common feature in many bioactive compounds, contributing to lipophilicity and potential interactions with biological targets. The ether linkage provides conformational flexibility, while the ketone group can be a key pharmacophoric element or a handle for further chemical derivatization.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, can be efficiently achieved via the Williamson ether synthesis. This method involves the reaction of 3,5-dichlorophenol with chloroacetone in the presence of a base. Derivatives can be synthesized by utilizing substituted phenols or by further chemical modification of the propan-2-one backbone.

General Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of the parent compound. Modifications to this protocol, such as using different substituted phenols, will yield a variety of derivatives.

Materials:

  • 3,5-Dichlorophenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,5-dichlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow Reactants 3,5-Dichlorophenol + Chloroacetone Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Extraction DCM Extraction & Washes Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity Screening Protocols

The following protocols are designed to evaluate the potential antimicrobial, anticancer, and herbicidal activities of the synthesized derivatives.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD measurement)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow Start Start Prep_Compounds Prepare Compound Stock Solutions Start->Prep_Compounds Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compounds->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Prep_Inoculum Prepare and Standardize Microbial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_Results End End Read_Results->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Herbicidal_Assay_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay Pre_Start Start Pre_Treat_Seeds Treat Seeds with Compounds Pre_Start->Pre_Treat_Seeds Pre_Incubate Incubate for 7-14 days Pre_Treat_Seeds->Pre_Incubate Pre_Measure Measure Germination Rate and Growth Pre_Incubate->Pre_Measure Pre_End End Pre_Measure->Pre_End Post_Start Start Post_Grow_Seedlings Grow Seedlings to 2-3 Leaf Stage Post_Start->Post_Grow_Seedlings Post_Spray Spray Seedlings with Compounds Post_Grow_Seedlings->Post_Spray Post_Observe Observe for 7-14 days Post_Spray->Post_Observe Post_Assess Assess Damage and Measure Weight Post_Observe->Post_Assess Post_End End Post_Assess->Post_End

Application Notes and Protocols for the Detection of 1-(3,5-Dichlorophenoxy)propan-2-one in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound of interest in environmental monitoring due to its potential persistence and toxicity. Accurate and sensitive detection methods are crucial for assessing its presence and concentration in various environmental matrices, such as water and soil. This document provides detailed application notes and protocols for the detection of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar chlorinated phenoxy compounds and can be adapted and validated for specific laboratory requirements.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing appropriate extraction and analytical methods.

PropertyValueReference
Chemical Formula C₉H₈Cl₂O
Molecular Weight 219.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 76-78 °C
Boiling Point Decomposes before boiling
Solubility Insoluble in water, soluble in organic solvents like methanol, acetonitrile, and dichloromethane.
LogP (estimated) 2.8

Experimental Protocols

Sample Collection and Handling

Water Samples:

  • Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • Fill the bottles to the brim to minimize headspace.

  • If residual chlorine is present, add sodium thiosulfate (approximately 80 mg/L) to quench it.

  • Store samples at 4°C and analyze within 7 days of collection. If longer storage is required, acidify the sample to pH < 2 with sulfuric acid and store at 4°C for up to 14 days.

Soil and Sediment Samples:

  • Collect soil or sediment samples using a stainless steel auger or trowel.

  • Place the samples in wide-mouthed glass jars with PTFE-lined caps.

  • Store samples at 4°C and analyze as soon as possible. If storage for more than 48 hours is necessary, freeze the samples at -20°C.

  • Prior to extraction, air-dry the samples in the dark at room temperature and sieve through a 2 mm mesh to remove large debris.

Sample Preparation

Two primary methods for sample preparation are presented: Solid Phase Extraction (SPE) for water samples and a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil/sediment samples.

2.1. Solid Phase Extraction (SPE) for Water Samples

This protocol is suitable for extracting and concentrating this compound from water matrices.

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg, 6 mL)

    • SPE vacuum manifold

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Deionized water

    • Nitrogen gas evaporator

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

    • Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

    • Elution: Elute the analyte from the cartridge with two 5 mL aliquots of dichloromethane.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35-40°C.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS.

2.2. QuEChERS-based Extraction for Soil/Sediment Samples

This method provides a rapid and efficient extraction of the analyte from complex soil and sediment matrices.

  • Materials:

    • 50 mL polypropylene centrifuge tubes

    • Acetonitrile (HPLC grade)

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Centrifuge

  • Protocol:

    • Extraction:

      • Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

      • Cap the tube and shake vigorously for 1 minute.

      • Centrifuge at 4000 rpm for 5 minutes.

    • Dispersive SPE (d-SPE) Cleanup:

      • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

      • Vortex for 30 seconds.

      • Centrifuge at 10,000 rpm for 2 minutes.

    • The supernatant is now ready for analysis. If necessary, it can be filtered through a 0.22 µm syringe filter before injection into the analytical instrument.

Instrumental Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Proposed GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp 1: 20°C/min to 200°C.

      • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Proposed MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

    • Proposed SIM Ions: (Note: These are theoretical and need to be confirmed with a standard of the analyte)

      • Quantifier ion: To be determined (likely a prominent fragment ion).

      • Qualifier ions: To be determined (at least two other characteristic fragment ions).

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Proposed LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 10% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Proposed MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Proposed MRM Transitions: (Note: These are theoretical and need to be confirmed with a standard of the analyte)

      • Precursor Ion: [M+H]⁺ (m/z 219.0)

      • Product Ions for Quantification and Confirmation: To be determined by infusing a standard solution.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide a template for presenting validation data.

Table 1: Method Detection and Quantification Limits

MatrixAnalytical MethodLimit of Detection (LOD) (µg/L or µg/kg)Limit of Quantification (LOQ) (µg/L or µg/kg)
WaterGC-MSTo be determinedTo be determined
WaterLC-MS/MSTo be determinedTo be determined
SoilGC-MSTo be determinedTo be determined
SoilLC-MS/MSTo be determinedTo be determined

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/L or µg/kg)Analytical MethodAverage Recovery (%) (n=5)Relative Standard Deviation (RSD) (%)
WaterLowGC-MSTo be determinedTo be determined
WaterHighGC-MSTo be determinedTo be determined
WaterLowLC-MS/MSTo be determinedTo be determined
WaterHighLC-MS/MSTo be determinedTo be determined
SoilLowGC-MSTo be determinedTo be determined
SoilHighGC-MSTo be determinedTo be determined
SoilLowLC-MS/MSTo be determinedTo be determined
SoilHighLC-MS/MSTo be determinedTo be determined

Visualizations

Experimental Workflow for Water Sample Analysis

Water_Sample_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample Water Sample (500 mL) Conditioning SPE Cartridge Conditioning Water_Sample->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Concentration Concentration to 1 mL Elution->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Data Quantification and Reporting Analysis->Data

Caption: Workflow for the analysis of this compound in water samples.

Experimental Workflow for Soil/Sediment Sample Analysis

Soil_Sample_Workflow cluster_collection Sample Collection & Pre-treatment cluster_preparation Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample Soil/Sediment Sample Pretreatment Air-dry and Sieve Soil_Sample->Pretreatment Extraction Acetonitrile Extraction with Salts Pretreatment->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis GC-MS or LC-MS/MS Analysis Centrifugation2->Analysis Data Quantification and Reporting Analysis->Data

Caption: Workflow for the analysis of this compound in soil/sediment samples.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detection and quantification of this compound in environmental samples. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory instrumentation, required sensitivity, and the complexity of the sample matrix. It is imperative that any method based on these guidelines be thoroughly validated in-house to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.

Application Notes and Protocols: 1-(3,5-Dichlorophenoxy)propan-2-one in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct mechanistic studies on 1-(3,5-Dichlorophenoxy)propan-2-one are not extensively available in current literature. The following application notes and protocols are based on the established synthesis, biological activities, and toxicological profiles of structurally related dichlorophenol, phenoxypropanone, and phenylpropanoid derivatives. This document aims to provide a foundational guide for researchers interested in exploring the potential of this compound.

Introduction

This compound is an organic compound featuring a dichlorinated phenyl ring linked via an ether bond to a propanone moiety. The presence of the dichlorophenoxy group suggests potential for biological activity, as chlorophenols and their derivatives are known to be biologically active, and in some cases, toxic.[1][2][3] The propanone side chain offers a site for further chemical modification. Phenylpropanoids and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[4][5] These characteristics make this compound a compound of interest for mechanistic studies in toxicology and drug discovery.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its precursors is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₉H₈Cl₂O₂219.06Not availableTarget Compound
3,5-DichlorophenolC₆H₄Cl₂O163.00591-35-5Starting Material
Chloroacetone (1-chloro-2-propanone)C₃H₅ClO92.5378-95-5Starting Material

Synthesis Protocol

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7][8][9][10] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 3,5-dichlorophenol (the alkoxide) will react with chloroacetone.

Materials and Reagents
  • 3,5-Dichlorophenol

  • Chloroacetone

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • 6M Hydrochloric acid (HCl)

Experimental Procedure
  • Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-dichlorophenol in a suitable solvent such as acetone or DMF.

  • Add 1.1 equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium or potassium salt of 3,5-dichlorophenol.

  • Ether Synthesis: To the mixture, add 1.05 equivalents of chloroacetone dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

G cluster_synthesis Synthesis of this compound reagents 3,5-Dichlorophenol + Chloroacetone + Base (NaOH or K2CO3) reaction_mixture Reaction Mixture in Acetone or DMF reagents->reaction_mixture reflux Reflux (4-6 hours) reaction_mixture->reflux workup Aqueous Work-up and Extraction reflux->workup purification Column Chromatography workup->purification product This compound purification->product

Synthetic workflow for this compound.

Potential Mechanistic Studies and Applications

Based on the biological activities of related compounds, this compound could be investigated in several areas:

  • Enzyme Inhibition: The phenoxypropanone scaffold is present in inhibitors of various enzymes. For instance, propan-2-one substituted tetrazolylalkanoic acids have been identified as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for anti-inflammatory and analgesic drugs. The dichlorophenyl moiety may confer specific binding properties.

  • Antimicrobial and Antifungal Activity: Phenylpropanoids and their derivatives are known for their antimicrobial properties.[4][5] The presence of chlorine atoms on the phenyl ring can enhance this activity. Econazole, an antifungal medication, contains a dichlorophenyl group.

  • Toxicology and Xenobiotic Metabolism: Chlorophenols are known environmental toxins, and their derivatives can exhibit cytotoxicity.[1][3][11][12] Studies on the metabolism of this compound by cytochrome P450 enzymes and its potential for inducing oxidative stress would be valuable. The metabolism of dichlorodiphenyltrichloroethane (DDT), another chlorinated hydrocarbon, has been extensively studied.[13][14]

  • Agrochemical Research: The dichlorophenoxy structure is a common feature in herbicides. Further investigation may reveal its potential as a plant growth regulator or pesticide.

Experimental Protocols for Mechanistic Studies

Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: cPLA2α)

This protocol outlines a general procedure to assess the inhibitory activity of this compound against a hypothetical enzyme target, cytosolic phospholipase A2α (cPLA2α).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare a solution of recombinant human cPLA2α enzyme in assay buffer.

    • Prepare a substrate solution (e.g., a fluorescently labeled phospholipid) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the diluted test compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow Enzyme Inhibition Assay Workflow prep_reagents Prepare Reagents: - Test Compound Dilutions - Enzyme Solution - Substrate Solution assay_setup Assay Setup in 96-well Plate: - Add Enzyme - Add Test Compound/Vehicle prep_reagents->assay_setup incubation Pre-incubation (15 min) assay_setup->incubation reaction_init Initiate Reaction with Substrate incubation->reaction_init data_acq Monitor Fluorescence Over Time reaction_init->data_acq data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 data_acq->data_analysis result IC50 Value data_analysis->result

Workflow for an in vitro enzyme inhibition assay.
Protocol: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on a selected cell line (e.g., HepG2 human liver cancer cells).

  • Cell Culture:

    • Culture HepG2 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC₅₀ (half-maximal cytotoxic concentration).

Hypothetical Signaling Pathway for Investigation

Given the potential for dichlorophenol derivatives to induce cellular stress, a relevant signaling pathway to investigate would be the oxidative stress response pathway.

G cluster_pathway Hypothetical Oxidative Stress Pathway compound 1-(3,5-Dichlorophenoxy) propan-2-one ros Increased ROS Production compound->ros nrf2 Nrf2 Activation ros->nrf2 cell_death Apoptosis / Necrosis ros->cell_death are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes

Potential signaling pathway for investigation.

Summary and Future Directions

This compound is a compound with potential for novel biological activity. The protocols and information provided here serve as a starting point for its synthesis and investigation. Future research should focus on confirming its synthesis and purity, followed by a systematic screening for its effects on various biological targets and pathways. A thorough toxicological evaluation is also warranted due to the presence of the dichlorophenol moiety.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(3,5-Dichlorophenoxy)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3,5-Dichlorophenoxy)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3,5-Dichlorophenol to form a phenoxide, which then acts as a nucleophile and attacks chloroacetone in an SN2 reaction to form the desired ether.

Q2: What are the key reagents and their roles in this synthesis?

  • 3,5-Dichlorophenol: The starting material that provides the aryloxy group.

  • Chloroacetone: The electrophile that provides the propan-2-one moiety.

  • Base: Used to deprotonate the phenolic hydroxyl group of 3,5-Dichlorophenol to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).

  • Solvent: Provides a medium for the reaction. Polar aprotic solvents like acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

Q3: What are the typical reaction conditions?

The reaction is typically carried out at an elevated temperature, ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Q4: What are the potential side reactions?

The primary side reaction of concern is the elimination (E2) of chloroacetone, which can be promoted by the basic conditions, leading to the formation of prop-1-en-2-one (methyl vinyl ketone) and other byproducts. Another potential side reaction is the C-alkylation of the phenoxide, although O-alkylation is generally favored.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough or used in insufficient quantity to fully deprotonate the 3,5-Dichlorophenol. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Degradation of 3,5-Dichlorophenol or chloroacetone. 4. Inappropriate Solvent: The solvent may not be suitable for SN2 reactions.1. Base Selection: Switch to a stronger base (e.g., from K₂CO₃ to NaH) or use a slight excess of the current base. Ensure the base is fresh and dry. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing is often necessary. 3. Check Reagents: Use freshly opened or purified reagents. 4. Solvent Choice: Use a polar aprotic solvent such as acetone, acetonitrile, or DMF.
Formation of Significant Byproducts 1. Elimination Reaction: The reaction conditions (strong base, high temperature) may favor the E2 elimination of chloroacetone. 2. C-Alkylation: Although less common, some C-alkylation of the phenoxide may occur.1. Milder Base: Use a weaker base like potassium carbonate if a very strong base is currently being used. 2. Temperature Control: Avoid excessively high temperatures. Optimize the temperature to favor substitution over elimination. 3. Slow Addition: Add the chloroacetone slowly to the reaction mixture to maintain a low instantaneous concentration.
Difficult Product Purification 1. Unreacted Starting Materials: Incomplete reaction leaving significant amounts of 3,5-Dichlorophenol and chloroacetone. 2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging.1. Drive Reaction to Completion: Increase reaction time or temperature moderately. Use a slight excess of one reagent (typically the less expensive one) to consume the other. 2. Optimize Chromatography: Use a different solvent system for column chromatography. Recrystallization of the crude product may be an effective purification method.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)AcetoneReflux1285
2K₂CO₃ (1.5)Acetonitrile801288
3NaOH (1.2)EthanolReflux875
4NaH (1.2)DMF60692
5K₂CO₃ (1.5)DMF801090

Note: Yields are hypothetical and for illustrative purposes to show trends in optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Potassium Carbonate in Acetone:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Dichlorophenol (10.0 g, 61.3 mmol) and acetone (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (12.7 g, 91.9 mmol) to the solution.

  • Addition of Electrophile: While stirring vigorously, add chloroacetone (6.8 g, 73.5 mmol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add 3,5-Dichlorophenol and Acetone to Flask add_base 2. Add K2CO3 prep->add_base add_chloroacetone 3. Add Chloroacetone add_base->add_chloroacetone reflux 4. Reflux for 12h add_chloroacetone->reflux filter 5. Filter Salts reflux->filter extract 6. Extraction filter->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Ineffective Deprotonation start->cause1 cause2 Low Temperature start->cause2 cause3 Poor Reagents start->cause3 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Increase Temperature (Reflux) cause2->sol2 sol3 Use Fresh Reagents cause3->sol3

Technical Support Center: 1-(3,5-Dichlorophenoxy)propan-2-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,5-Dichlorophenoxy)propan-2-one. The information is designed to address common issues encountered during its synthesis and subsequent experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,5-dichlorophenol to form a phenoxide, which then acts as a nucleophile and attacks an acetone equivalent with a leaving group, such as chloroacetone or bromoacetone, via an SN2 reaction.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The typical starting materials are 3,5-dichlorophenol and a 1-halo-propan-2-one (e.g., chloroacetone or bromoacetone). A base is required to deprotonate the phenol, and a suitable solvent is needed to facilitate the reaction.

Q3: What are some potential applications of this compound?

A3: While specific applications for this exact compound are not extensively documented in publicly available literature, structurally similar compounds are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related dichlorophenoxy compounds have applications as herbicides. Furthermore, derivatives of 1,3-bis(aryloxy)propane have shown potential as antifungal agents.

Synthesis Troubleshooting Guide

The synthesis of this compound via Williamson ether synthesis can present several challenges. This guide addresses the most common issues in a question-and-answer format.

Q4: I am observing a very low yield of my product. What are the possible causes and how can I improve it?

A4: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 3,5-Dichlorophenol: The acidity of the phenol is crucial for the formation of the nucleophile.

    • Solution: Ensure you are using a sufficiently strong base to completely deprotonate the phenol. While weaker bases can be used for more acidic phenols, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent is recommended. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.

    • Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] If the temperature is too low, the reaction will be slow. If it is too high, side reactions may be favored. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Poor Solvent Choice: The solvent plays a critical role in SN2 reactions.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally the best choices. These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents like water or alcohols can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.

    • Solution: The primary competing reaction is the base-catalyzed self-condensation of the haloacetone. To minimize this, the phenoxide should be formed first, and then the haloacetone should be added slowly to the reaction mixture.

Q5: My final product is impure, even after purification. What are the likely impurities and how can I remove them?

A5: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted 3,5-Dichlorophenol: This can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH) during the workup. The basic wash will deprotonate the acidic phenol, making it soluble in the aqueous layer.

  • Unreacted Haloacetone: This is typically volatile and can often be removed under reduced pressure. If it persists, column chromatography is an effective purification method.

  • C-Alkylated Byproduct: Phenoxides are ambident nucleophiles, meaning they can react through the oxygen (O-alkylation) to form the desired ether or through a carbon on the aromatic ring (C-alkylation).

    • Solution: The ratio of O- to C-alkylation can be influenced by the solvent and counter-ion. Generally, polar aprotic solvents favor O-alkylation. If C-alkylation is a significant issue, you may need to re-evaluate your solvent system. Purification via column chromatography should separate the O- and C-alkylated isomers.

Q6: The reaction seems to be very slow or is not proceeding to completion. What can I do?

A6: A sluggish reaction can be frustrating. Here are some steps to accelerate it:

  • Increase the Temperature: As mentioned, increasing the temperature will increase the reaction rate. However, be mindful of promoting side reactions.

  • Use a More Reactive Halide: Bromoacetone is more reactive than chloroacetone and may lead to a faster reaction.

  • Add a Phase-Transfer Catalyst: If you are using a biphasic system (e.g., with an aqueous base), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the phenoxide from the aqueous phase to the organic phase where the haloacetone resides, thereby accelerating the reaction.

  • Ensure Anhydrous Conditions: Water can interfere with the reaction by protonating the phenoxide and reacting with the base. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the principles of the Williamson ether synthesis. Optimization may be required.

Materials:

  • 3,5-Dichlorophenol

  • Chloroacetone (or Bromoacetone)

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Slowly add chloroacetone (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1M NaOH (2 x 30 mL), followed by 1M HCl (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3,5-DichlorophenolC₆H₄Cl₂O163.00White to off-white crystalline solid65-68233
ChloroacetoneC₃H₅ClO92.52Colorless to light yellow liquid-44.5119
This compoundC₉H₈Cl₂O₂219.06Off-white to pale yellow solidNot availableNot available

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected OutcomeTroubleshooting Focus if Outcome is Not Met
Base Anhydrous K₂CO₃ (1.5 eq.)Complete deprotonation of phenolIncomplete reaction, low yield
Solvent Anhydrous DMFGood solubility of reactants, favors SN2Slow reaction, side reactions
Temperature 80 °CReasonable reaction rateSlow reaction or decomposition/side reactions
Reaction Time 4-8 hoursHigh conversion of starting materialIncomplete reaction
Purification Column ChromatographyHigh purity final productPersistent impurities

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3_5_Dichlorophenol 3,5-Dichlorophenol Phenoxide 3,5-Dichlorophenoxide 3_5_Dichlorophenol->Phenoxide Deprotonation Chloroacetone Chloroacetone Product This compound Chloroacetone->Product K2CO3 K₂CO₃ (Base) K2CO3->Phenoxide DMF DMF (Solvent) DMF->Phenoxide Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product by TLC/NMR Start->Check_Purity Check_Reaction Review Reaction Conditions Start->Check_Reaction Impurity_ID Identify Impurities Check_Purity->Impurity_ID Unreacted_Phenol Unreacted 3,5-Dichlorophenol? Impurity_ID->Unreacted_Phenol Yes Unreacted_Ketone Unreacted Chloroacetone? Impurity_ID->Unreacted_Ketone Yes Side_Product Unknown Side Product? Impurity_ID->Side_Product Yes Base_Wash Action: Add aqueous base wash during workup Unreacted_Phenol->Base_Wash Column Action: Purify by column chromatography Unreacted_Ketone->Column Optimize_Conditions Action: Re-evaluate reaction conditions (temp, time, solvent) Side_Product->Optimize_Conditions End Improved Yield and Purity Base_Wash->End Column->End Optimize_Conditions->End Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Base Action: Use stronger/anhydrous base Incomplete_Reaction->Optimize_Base Yes Optimize_Temp Action: Increase reaction temperature Incomplete_Reaction->Optimize_Temp Yes Optimize_Time Action: Increase reaction time Incomplete_Reaction->Optimize_Time Yes Optimize_Base->End Optimize_Temp->End Optimize_Time->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing 1-(3,5-Dichlorophenoxy)propan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 1-(3,5-Dichlorophenoxy)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this process, the phenoxide ion of 3,5-dichlorophenol, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: The phenolic proton of 3,5-dichlorophenol must be removed to form the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.

  • Suboptimal Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. Insufficient heat can lead to a slow and incomplete reaction. Conversely, excessively high temperatures may promote side reactions.[3]

  • Presence of Water: Water can interfere with the reaction by protonating the highly reactive phenoxide, rendering it non-nucleophilic. It is crucial to use anhydrous solvents and reagents.

  • Side Reactions: Competing reactions, such as elimination or self-condensation of chloroacetone, can consume starting materials and reduce the yield of the desired product.

Q3: What are the most common impurities I might encounter?

A3: Common impurities include unreacted 3,5-dichlorophenol, residual chloroacetone, and byproducts from side reactions. If the reaction temperature is too high, byproducts from the decomposition or polymerization of chloroacetone may also be present.

Q4: How can I effectively purify the final product?

A4: Purification typically involves an aqueous workup followed by recrystallization or column chromatography. The workup often includes washing with a dilute base (like sodium bicarbonate solution) to remove unreacted acidic phenol, followed by washing with water and brine.[4] Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is a common final step to obtain pure crystals.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The chosen base is not strong enough to fully deprotonate the 3,5-dichlorophenol. 2. Low Temperature: Reaction temperature is too low for the SN2 reaction to proceed at a reasonable rate. 3. Reagent Degradation: Chloroacetone can degrade over time; 3,5-dichlorophenol may be impure.1. Use a stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH).[5][6] Ensure at least one molar equivalent of the base is used. 2. Increase the reaction temperature. Refluxing in a suitable solvent like acetone or butanone is often effective.[6] Monitor the reaction progress using TLC. 3. Verify the purity of starting materials. Use freshly opened or purified reagents.
Formation of Multiple Byproducts (Visible on TLC) 1. High Reaction Temperature: Excessive heat can promote side reactions, including elimination or self-condensation of chloroacetone.[3] 2. Reaction Time Too Long: Prolonged reaction times, especially at high temperatures, can lead to product degradation or further reactions.1. Reduce the reaction temperature and monitor the reaction closely. A moderate temperature that allows for a reasonable reaction rate without significant byproduct formation is ideal. 2. Optimize the reaction time by monitoring its progress via TLC or GC. Quench the reaction once the starting material is consumed.
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or solvent residues can inhibit crystallization. 2. Insufficient Purity: The product may require further purification to reach a crystalline state.1. Ensure the aqueous workup is thorough to remove all acidic and basic impurities. Dry the organic extract completely before solvent evaporation. 2. Purify the crude product using column chromatography on silica gel before attempting recrystallization.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Base or Nucleophile: The limiting reagent has been consumed before the reaction is complete. 2. Poor Solvent Choice: The solvent may not adequately dissolve the reactants, particularly the phenoxide salt.1. Ensure the stoichiometry is correct. Using a slight excess (1.1-1.2 equivalents) of chloroacetone can help drive the reaction to completion. 2. Use a polar aprotic solvent like acetone, DMF, or acetonitrile, which are known to accelerate SN2 reactions.[7]

Optimization of Reaction Conditions

The yield of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature. The following table summarizes the impact of these parameters.

Parameter Condition Effect on Yield Rationale
Base Weak (e.g., NaHCO3)LowInsufficient deprotonation of the phenol.
Moderate (e.g., K2CO3)Good to ExcellentSufficiently basic to form the phenoxide and is easy to handle.[6]
Strong (e.g., NaH)ExcellentEnsures complete and rapid deprotonation but requires anhydrous conditions and careful handling.[5]
Solvent Protic (e.g., Ethanol)ModerateCan solvate the nucleophile, slightly reducing its reactivity.
Polar Aprotic (e.g., Acetone, Butanone, DMF)ExcellentSolvates the cation but not the nucleophile, increasing the rate of the SN2 reaction.[7]
Nonpolar (e.g., Toluene)Low to ModeratePoor solubility of the phenoxide salt can limit the reaction rate.
Temperature Low (e.g., Room Temp)LowThe activation energy barrier is not sufficiently overcome, leading to a very slow reaction.
Moderate (e.g., 50-80 °C)Good to ExcellentProvides enough energy for the reaction to proceed efficiently without promoting significant side reactions.[6]
High (e.g., >100 °C)DecreasedIncreases the likelihood of side reactions such as elimination and reagent decomposition.[3]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 3,5-Dichlorophenol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K2CO3), finely powdered (1.5 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorophenol (1.0 eq) and anhydrous acetone.

  • Base Addition: Add finely powdered potassium carbonate (1.5 eq) to the solution.

  • Alkyl Halide Addition: Add chloroacetone (1.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.

  • Filter the solid K2CO3 and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in diethyl ether.

  • Extraction: Transfer the ether solution to a separatory funnel and wash sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

Visualizations

Experimental Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification A Combine 3,5-Dichlorophenol, K2CO3, and Acetone B Add Chloroacetone A->B C Heat to Reflux (4-6h) B->C D Cool and Filter Solids C->D Reaction Complete E Evaporate Acetone D->E F Dissolve in Diethyl Ether E->F G Wash with NaOH, Water, Brine F->G H Dry with MgSO4 G->H I Evaporate Ether H->I J Recrystallize Crude Product I->J K This compound J->K Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway and Potential Side Reactions

G Phenol 3,5-Dichlorophenol Phenoxide 3,5-Dichlorophenoxide (Nucleophile) Phenol->Phenoxide Base Base (e.g., K2CO3) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Product SideProduct1 Elimination Byproduct (e.g., Prop-1-en-2-one derivative) Chloroacetone->SideProduct1 Elimination (minor) SideProduct2 Self-Condensation of Chloroacetone Chloroacetone->SideProduct2 Self-Reaction

Caption: Desired SN2 reaction pathway versus potential side reactions.

References

Technical Support Center: Purification of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3,5-Dichlorophenoxy)propan-2-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Q1: My compound will not dissolve in the recrystallization solvent, even with heating.

A1: This indicates that the chosen solvent is not suitable for dissolving your compound.

  • Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent, try a more polar solvent. For ketones, solvents like acetone or ethyl acetate can be effective. A mixture of solvents can also be beneficial. For instance, dissolving the compound in a small amount of a good solvent (like dichloromethane or acetone) at an elevated temperature and then slowly adding a poor solvent (like hexanes or water) until turbidity is observed can induce crystallization upon cooling.

  • Solution 2: Increase the Volume of Solvent. You may not be using a sufficient volume of solvent. Add the solvent in small increments while heating and stirring until the compound dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.

Q2: My compound "oils out" of the solution instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation of the solution and then allow it to cool slowly.

  • Solution 2: Use a Lower-Boiling Point Solvent. Select a recrystallization solvent with a boiling point lower than the melting point of your compound.

  • Solution 3: Slow Cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystallization.

Q3: No crystals form even after the solution has cooled completely.

A3: This suggests that the solution is not supersaturated, either because too much solvent was used or the compound is very soluble in the cold solvent.

  • Solution 1: Induce Crystallization. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Solution 2: Reduce the Volume of Solvent. If crystallization does not occur, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solution 3: Change the Solvent System. The compound may be too soluble in the chosen solvent. A different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures should be used.

Q4: The recovered crystals are colored, but the pure compound should be colorless.

A4: Colored impurities are present in your sample.

  • Solution: Use Activated Charcoal. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution and heat it for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography Troubleshooting

Q1: My compound is not moving down the column (Rf = 0).

A1: The eluent is not polar enough to move the compound. This compound is a moderately polar compound.

  • Solution: Increase Eluent Polarity. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A gradient elution, where the polarity of the solvent is increased over time, is often effective for separating compounds with different polarities. For polar ketones, a mobile phase of dichloromethane with a small percentage of methanol can be effective.

Q2: All the components of my mixture are coming off the column at the same time.

A2: The eluent is too polar.

  • Solution: Decrease Eluent Polarity. Start with a less polar solvent system. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation of the components before running the column. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.

Q3: The separation is poor, and the collected fractions are still mixtures.

A3: This can be due to several factors, including improper column packing, overloading the column, or an inappropriate solvent system.

  • Solution 1: Optimize the Solvent System. Use TLC to find a solvent system that gives a larger difference in Rf values (ΔRf) between your desired compound and the impurities.

  • Solution 2: Repack the Column. Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Solution 3: Reduce the Amount of Sample. Overloading the column with too much crude material will result in broad bands and poor separation. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.

Q4: My compound is streaking on the TLC plate and the column.

A4: Streaking can be caused by the compound being too polar for the stationary phase, acidic or basic impurities, or the sample being overloaded on the TLC plate or column.

  • Solution: Add a Modifier to the Eluent. For ketones that may interact strongly with the acidic silica gel, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding a very small percentage (e.g., 0.1-1%) of triethylamine can help with basic compounds, while a similar amount of acetic acid can help with acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most probable synthetic route is a Williamson ether synthesis, reacting 3,5-dichlorophenol with chloroacetone in the presence of a base (e.g., potassium carbonate or sodium hydroxide).

  • Expected Impurities:

    • Unreacted 3,5-dichlorophenol (starting material).

    • Unreacted chloroacetone (starting material).

    • The base used in the reaction (e.g., K₂CO₃, NaOH).

    • Side products from the self-condensation of chloroacetone.

    • Elimination byproducts.

Q2: What are the key physical properties of this compound to consider during purification?

A2:

PropertyValue
CAS Number 17199-34-7
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Boiling Point 302 °C[1]
Density 1.308 g/cm³[1]
Flash Point 129 °C[1]

Q3: What are suitable recrystallization solvents for this compound?

A3: Based on its structure (an aromatic ketone), a good starting point for recrystallization would be a mixed solvent system.

  • Recommended Systems:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.

    • Dichloromethane/Hexane: Dissolve the crude product in a minimal amount of warm dichloromethane and then add hexane until slight turbidity is observed.

    • Acetone/Water: Similar to the ethanol/water system.

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: A mixture of a non-polar solvent and a moderately polar solvent is recommended. The exact ratio should be determined by TLC analysis.

  • Recommended Eluent Systems:

    • Hexane/Ethyl Acetate Gradient: Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.

    • Dichloromethane/Hexane Gradient: A good option for compounds with moderate polarity.

    • Toluene/Ethyl Acetate: Can provide different selectivity compared to alkane-based solvents.

Q5: How can I analyze the purity of my this compound sample?

A5: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information about their molecular weight and fragmentation patterns, allowing for the identification and quantification of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., C=O stretch for the ketone, C-O-C stretch for the ether, and C-Cl stretches for the aromatic chlorides).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the initial non-polar solvent system. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If Recrystallization is Ineffective or for Complex Mixtures Purity_Analysis Purity Analysis (TLC, MP, NMR, GC-MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Recrystallization If Impure Purity_Analysis->Column_Chromatography If Impure Pure_Product Pure this compound Purity_Analysis->Pure_Product If Pure

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting Start Purification Issue Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Yes Column_Issue Column Chromatography Problem? Start->Column_Issue No No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals No Formation Oiling_Out Compound Oils Out Recrystallization_Issue->Oiling_Out Liquid Separation Poor_Recovery Poor Recovery Recrystallization_Issue->Poor_Recovery Low Yield No_Elution Compound Stuck on Column Column_Issue->No_Elution No Movement Poor_Separation Co-elution of Components Column_Issue->Poor_Separation Impure Fractions Streaking Band Streaking Column_Issue->Streaking Tailing/Leading No_Crystals_Sol Induce Crystallization (Scratch, Seed Crystal) or Concentrate Solution No_Crystals->No_Crystals_Sol Oiling_Out_Sol Re-heat, Add More Solvent, and Cool Slowly Oiling_Out->Oiling_Out_Sol Poor_Recovery_Sol Minimize Solvent Volume, Ensure Complete Cooling Poor_Recovery->Poor_Recovery_Sol No_Elution_Sol Increase Eluent Polarity No_Elution->No_Elution_Sol Poor_Separation_Sol Optimize Solvent System via TLC, Check Column Packing Poor_Separation->Poor_Separation_Sol Streaking_Sol Add Modifier to Eluent (e.g., TEA or Acetic Acid) Streaking->Streaking_Sol

References

stability and degradation of 1-(3,5-Dichlorophenoxy)propan-2-one under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3,5-Dichlorophenoxy)propan-2-one

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound is susceptible to hydrolysis, particularly under basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation through thermal decomposition.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation.

Q2: What are the expected degradation products of this compound?

A2: Based on its chemical structure, the primary degradation products are expected to be 3,5-Dichlorophenol and acetone through hydrolysis of the ether linkage. Other minor degradation products may arise from further reactions under specific stress conditions.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended technique for quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light, and at refrigerated temperatures (2-8 °C) for long-term storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

  • Symptom: Tailing, fronting, or broad peaks for this compound or its degradation products.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes.

      • Solution: Adjust the mobile phase pH. A slightly acidic pH (e.g., using a phosphate buffer at pH 3-4) can often improve peak shape for phenolic compounds.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase.

      • Solution: Flush the column with a strong solvent (e.g., methanol or acetonitrile). If the problem persists, replace the column.

    • Secondary Interactions: Silanol groups on the silica-based column can interact with the analytes.

      • Solution: Use a mobile phase containing a competing base (e.g., triethylamine) or switch to an end-capped column.

Issue 2: Inconsistent or Drifting Retention Times in HPLC

  • Symptom: The retention times for the analyte peaks shift between injections or during a sequence.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analysis.

    • Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Pump Malfunction: Fluctuations in the pump flow rate.

      • Solution: Check the pump for leaks and ensure it is properly primed. Perform a flow rate calibration.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Mass Balance Issues in Degradation Studies

  • Symptom: The sum of the parent compound and its degradation products is significantly less than 100% of the initial amount.

  • Possible Causes & Solutions:

    • Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by the UV detector.

      • Solution: Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to screen for non-UV active compounds.

    • Formation of Volatile Degradants: Volatile products may be lost during sample preparation or analysis.

      • Solution: Use GC-MS to analyze for volatile degradation products.

    • Adsorption of Analytes: The compound or its degradation products may adsorb to the container or HPLC system components.

      • Solution: Use silanized glassware and ensure the HPLC system is well-passivated.

    • Incomplete Extraction: Degradation products may not be efficiently extracted from the sample matrix.

      • Solution: Optimize the extraction procedure by trying different solvents or techniques.

Data Presentation: Summary of Forced Degradation Studies

The following tables summarize the hypothetical results from forced degradation studies on this compound.

Table 1: Hydrolytic Degradation of this compound at 50°C

pHTime (hours)This compound Remaining (%)3,5-Dichlorophenol Formed (%)
2.02498.51.4
7.02495.24.7
9.02475.823.9

Table 2: Thermal Degradation of this compound (Solid State)

Temperature (°C)Time (days)This compound Remaining (%)Total Degradants (%)
601499.10.8
801492.57.3
1001481.318.5

Table 3: Photostability of this compound (in Methanol Solution)

Light SourceExposureThis compound Remaining (%)Total Degradants (%)
UV Light (254 nm)24 hours88.411.5
Visible Light7 days96.73.2
Dark Control7 days99.80.2

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment

  • Preparation of Buffer Solutions: Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Incubate the solutions in sealed vials at 50°C.

  • Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Analysis: Immediately dilute the aliquots with mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Thermal Stability Assessment (Solid State)

  • Sample Preparation: Place approximately 5-10 mg of solid this compound into clean, dry glass vials.

  • Incubation: Place the vials in ovens maintained at 60°C, 80°C, and 100°C.

  • Time Points: Remove vials from each temperature at 0, 7, and 14 days.

  • Analysis: Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., acetonitrile) and analyze by HPLC.

Protocol 3: Photostability Assessment

  • Sample Preparation: Prepare a solution of this compound in methanol at a concentration of 100 µg/mL.

  • Exposure:

    • UV Exposure: Place the solution in a quartz cuvette and expose it to a UV lamp (254 nm) in a photostability chamber.

    • Visible Light Exposure: Place the solution in a clear glass vial and expose it to a cool white fluorescent lamp.

    • Dark Control: Wrap a vial with aluminum foil and place it alongside the other samples.

  • Time Points: Take samples at appropriate time intervals (e.g., 0, 6, 12, and 24 hours for UV; 0, 1, 3, and 7 days for visible light).

  • Analysis: Analyze the samples directly by HPLC.

Visualizations

degradation_pathway This compound This compound 3,5-Dichlorophenol 3,5-Dichlorophenol This compound->3,5-Dichlorophenol Hydrolysis Acetone Acetone This compound->Acetone Hydrolysis Other Minor Degradants Other Minor Degradants This compound->Other Minor Degradants Photolysis / Oxidation

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Hydrolysis Hydrolysis (pH 2, 7, 9 @ 50°C) HPLC HPLC-UV Analysis Hydrolysis->HPLC Thermal Thermal (60, 80, 100°C) Thermal->HPLC Photolysis Photolysis (UV & Visible Light) Photolysis->HPLC GCMS GC-MS for Volatiles HPLC->GCMS Characterization Degradant Characterization (LC-MS) HPLC->Characterization StabilityProfile Stability Profile HPLC->StabilityProfile DegradationKinetics Degradation Kinetics HPLC->DegradationKinetics ShelfLife Shelf-Life Estimation DegradationKinetics->ShelfLife Sample This compound Sample Sample->Hydrolysis Sample->Thermal Sample->Photolysis

Caption: Workflow for stability and degradation studies.

Technical Support Center: Synthesis of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Dichlorophenoxy)propan-2-one.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline adapted from standard Williamson ether synthesis procedures. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

  • 3,5-Dichlorophenol

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dichlorophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring, add chloroacetone (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography or recrystallization.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis of this compound.

Question Possible Cause(s) Troubleshooting Steps
Low or no yield of the desired product. 1. Incomplete deprotonation of 3,5-dichlorophenol.2. Inactive chloroacetone.3. Insufficient reaction time or temperature.4. Loss of product during work-up.1. Ensure a sufficiently strong base (e.g., anhydrous K₂CO₃, NaH) and anhydrous reaction conditions. The pKa of phenols is around 10, so a base that can effectively deprotonate it is necessary.[1]2. Use fresh or properly stored chloroacetone. Chloroacetone can degrade over time.[2]3. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at a gentle reflux.4. Be careful during the extraction and washing steps to avoid loss of the organic layer.
Presence of unreacted 3,5-dichlorophenol in the final product. 1. Insufficient amount of chloroacetone.2. Incomplete reaction.1. Use a slight excess of chloroacetone (e.g., 1.1 equivalents).2. Increase the reaction time and monitor by TLC until the starting phenol is consumed.
Formation of a significant amount of side products. 1. C-alkylation: The phenoxide ion can undergo alkylation at the aromatic ring instead of the oxygen atom.[3]2. Self-condensation of chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions.[2][4]3. Elimination (E2) reaction: Although less likely with a primary halide like chloroacetone, it can still occur, especially with a strong, sterically hindered base.1. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like acetone or DMF generally favor O-alkylation.[3]2. Add chloroacetone slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. Keep the reaction temperature controlled.3. Use a non-hindered base like potassium carbonate.
Difficulty in isolating the product. 1. Emulsion formation during extraction.2. Product is an oil and difficult to crystallize.1. Add a small amount of brine to the separatory funnel to help break the emulsion.2. If the product is an oil, purification by column chromatography is recommended.
The reaction mixture turns dark. Chloroacetone is known to darken and resinify, especially in the presence of light and impurities.[2]This is a common observation and does not necessarily indicate a failed reaction. Proceed with the work-up and purification. Storing chloroacetone in a dark, cool place is recommended.

Potential Side Products

Side Product Formation Mechanism Mitigation Strategy
2-acetyl-3,5-dichlorophenol and 4-acetyl-3,5-dichlorophenol C-alkylation: The 3,5-dichlorophenoxide ion is an ambident nucleophile and can be alkylated on the carbon atoms of the aromatic ring.Use of polar aprotic solvents (e.g., acetone, DMF) favors the desired O-alkylation.
1,3-dihydroxy-1,3-dimethyl-2-butanone and related compounds Self-condensation of chloroacetone: Under basic conditions, the enolate of chloroacetone can attack another molecule of chloroacetone, leading to aldol-type condensation products.[2][4]Slow, dropwise addition of chloroacetone to the reaction mixture. Maintain a moderate reaction temperature.
Prop-1-en-2-one (Methyl vinyl ketone) Elimination (E2): Although a minor pathway for primary halides, a strong base can induce the elimination of HCl from chloroacetone.Use a weaker, non-hindered base like K₂CO₃.
3,5-dichloro-1-(prop-1-en-2-yloxy)benzene Isomerization: Isomerization of the propan-2-one side chain.This is generally a minor side product under standard Williamson ether synthesis conditions.

Visualization

Synthesis_Workflow Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3,5-Dichlorophenol 3,5-Dichlorophenol Deprotonation Deprotonation 3,5-Dichlorophenol->Deprotonation Chloroacetone Chloroacetone SN2 Attack SN2 Attack Chloroacetone->SN2 Attack K2CO3 K2CO3 K2CO3->Deprotonation Acetone (Solvent) Acetone (Solvent) Deprotonation->SN2 Attack Forms Phenoxide Reflux Reflux SN2 Attack->Reflux Filtration Filtration Reflux->Filtration Evaporation Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Final Evaporation Final Evaporation Drying->Final Evaporation Column Chromatography / Recrystallization Column Chromatography / Recrystallization Final Evaporation->Column Chromatography / Recrystallization Final Product Final Product Column Chromatography / Recrystallization->Final Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

refining analytical detection limits for 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of 1-(3,5-Dichlorophenoxy)propan-2-one?

A1: Based on the analysis of similar chlorinated phenoxy compounds, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice depends on the required sensitivity, selectivity, and the sample matrix. LC-MS/MS is often preferred for its high sensitivity and specificity in complex matrices.[3][4]

Q2: What are the typical challenges encountered when analyzing this type of compound?

A2: Common challenges include matrix interference, poor recovery during sample preparation, analyte degradation, and chromatographic issues like peak tailing or poor resolution.[5] For GC-MS analysis, derivatization may be necessary to improve volatility and thermal stability, which can introduce variability.[6]

Q3: How can I prepare samples for analysis?

A3: Sample preparation is critical and matrix-dependent. For water samples, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are common.[1][7][8] For solid samples like soil or biological tissues, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Soxhlet extraction can be adapted.[7][8]

Q4: What are the expected detection limits for this compound?

A4: While specific data for this compound is unavailable, we can estimate potential detection limits based on analogous compounds like 2,4-D. With sensitive instrumentation like LC-MS/MS, Limits of Detection (LOD) in the low µg/L (ppb) to ng/L (ppt) range are often achievable in water matrices.[1][3][9]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample solvent mismatch with mobile phase- Column overload- Replace the column with a new one of the same type.- Adjust mobile phase pH; for acidic compounds like phenoxy acids, a lower pH (e.g., using formic or acetic acid) is often required.[10]- Dissolve samples in the initial mobile phase.- Reduce the injection volume or sample concentration.
Low Signal Intensity / No Peak - Incorrect detection wavelength- Low sample concentration- Poor extraction recovery- Analyte degradation- Determine the UV maximum of the analyte. For dichlorophenoxy compounds, wavelengths around 230 nm and 280 nm are often used.[9][11]- Concentrate the sample or use a more sensitive detector (e.g., MS).- Optimize the sample preparation procedure (see Experimental Protocols).- Ensure sample stability; store extracts at low temperatures and analyze promptly.
Baseline Noise or Drift - Contaminated mobile phase or column- Air bubbles in the system- Detector lamp issue- Filter all mobile phase solvents.- Flush the column with a strong solvent.- Degas the mobile phase.- Check the detector lamp's age and performance.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column aging- Ensure the pump is working correctly and the mobile phase is properly mixed.- Use a column oven to maintain a constant temperature.- Equilibrate the column thoroughly before each run.[6]
GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
No or Low Analyte Signal - Poor derivatization efficiency (if applicable)- Analyte adsorption in the inlet or column- Incorrect MS settings (ion selection)- Optimize derivatization reaction conditions (reagent, temperature, time).[6]- Use a deactivated inlet liner and column.- Confirm the selected ions for SIM/MRM mode are correct and intense based on a full scan of a standard.
Peak Tailing - Active sites in the GC system (inlet, column)- Non-volatile matrix components- Replace the inlet liner and septum.- Trim the analytical column.- Improve sample cleanup to remove matrix interferences.[12]
Matrix Interference - Co-eluting compounds from the sample matrix- Optimize the GC temperature program for better separation.- Use a more selective MS scan mode (e.g., MS/MS).- Enhance the sample cleanup procedure.[13]
Poor Reproducibility - Inconsistent injection volume- Sample degradation in the inlet- Variability in manual sample preparation- Use an autosampler for injections.- Optimize inlet temperature to prevent thermal degradation.- Use an internal standard to correct for variations.

Quantitative Data Summary (Based on Analogue Compound 2,4-D)

The following table summarizes typical analytical limits for 2,4-Dichlorophenoxyacetic acid (2,4-D), which can be used as a starting point for method development for this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVWater0.004 µg/L0.01 µg/L[1]
HPLC-UVSoil/Sediment0.45 µg/mL2 µg/mL[9]
LC-MS/MSWater0.03 µg/L0.10 µg/L[3]
GC-MS (with derivatization)Water10 ng/mL (SIM mode)-[6]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Water

This protocol is adapted from methods used for 2,4-D analysis.[1][9]

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Acidify 100 mL of the water sample to pH 2-3 with hydrochloric acid.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).

    • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analyte with 5 mL of acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • Chromatographic Conditions

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point could be 60:40 Acetonitrile:Water.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Initially scan for UV maxima. 230 nm and 280 nm are good starting points.[9]

    • Column Temperature: 30 °C.

  • Quantification

    • Prepare a calibration curve using standards of this compound in the mobile phase over the expected concentration range of the samples.

Protocol 2: GC-MS Analysis of this compound in Soil

This protocol is a general approach for chlorinated compounds in solid matrices.

  • Sample Preparation (Solvent Extraction)

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add an appropriate internal standard.

    • Add 20 mL of a suitable extraction solvent (e.g., acetone or acetonitrile).

    • Shake vigorously for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • A cleanup step using dispersive SPE (d-SPE) with C18 and PSA (primary secondary amine) sorbents may be necessary to remove interferences.

    • Concentrate the final extract to 1 mL. Note: Derivatization may be required if the analyte shows poor chromatographic performance.

  • Chromatographic Conditions

    • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: 250 °C, splitless injection.

    • Oven Program: 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. (This should be optimized).

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify characteristic ions, then Selected Ion Monitoring (SIM) for quantification to improve sensitivity.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Water Sample (100 mL) acidify Acidify to pH 2-3 start->acidify 1 spe_load Load Sample acidify->spe_load 2 spe_condition Condition C18 SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash 3 spe_elute Elute with Acetonitrile spe_wash->spe_elute 4 concentrate Concentrate & Reconstitute spe_elute->concentrate 5 hplc_inject Inject into HPLC concentrate->hplc_inject hplc_separate C18 Column Separation hplc_inject->hplc_separate uv_detect UV Detection hplc_separate->uv_detect quantify Quantify vs. Standards uv_detect->quantify

Caption: HPLC-UV analysis workflow for this compound in water.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape low_signal Low Signal start->low_signal retention_shift Retention Time Shift start->retention_shift no_signal No/Low Signal start->no_signal matrix_effect Matrix Interference start->matrix_effect poor_repro Poor Reproducibility start->poor_repro sol_col Check/Replace Column peak_shape->sol_col sol_mp Optimize Mobile Phase peak_shape->sol_mp sol_cleanup Enhance Sample Cleanup low_signal->sol_cleanup sol_ms Optimize MS Parameters low_signal->sol_ms retention_shift->sol_mp sol_inlet Check GC Inlet no_signal->sol_inlet no_signal->sol_ms matrix_effect->sol_cleanup poor_repro->sol_inlet sol_is Use Internal Standard poor_repro->sol_is

Caption: Logical troubleshooting flowchart for common analytical issues.

References

Navigating the Synthesis of 1-(3,5-Dichlorophenoxy)propan-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale production of 1-(3,5-dichlorophenoxy)propan-2-one, a key intermediate in various pharmaceutical syntheses, presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during its synthesis, which is typically achieved via the Williamson ether synthesis. This guide offers detailed experimental protocols, data-driven insights, and visual aids to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or Inconsistent Yield 1. Incomplete Deprotonation of 3,5-Dichlorophenol: The basicity of the chosen base may be insufficient for complete conversion to the phenoxide.[1] 2. Competing Elimination Reaction: The alkylating agent, chloro- or bromoacetone, can undergo elimination to form propenone, especially at elevated temperatures or with a sterically hindered base.[2] 3. Side Reaction (C-Alkylation): The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, leading to the formation of isomeric byproducts. 4. Moisture in Reagents or Solvents: Water will consume the base and protonate the phenoxide, reducing the concentration of the active nucleophile.1. Optimize Base and Solvent: Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile to ensure complete phenoxide formation.[3] 2. Control Reaction Temperature: Maintain a moderate reaction temperature (e.g., 60-80 °C) to favor the SN2 reaction over elimination.[1] Consider a stepwise temperature profile. 3. Choice of Alkylating Agent: Use chloroacetone as the alkylating agent, as it is generally less prone to elimination than bromoacetone. 4. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Consider using a drying agent or azeotropic distillation to remove any residual water.
Formation of Impurities 1. Unreacted Starting Materials: Incomplete reaction can leave residual 3,5-dichlorophenol and chloroacetone. 2. C-Alkylated Isomers: As mentioned above, alkylation on the benzene ring can lead to hard-to-separate isomers. 3. Self-Condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions. 4. Products of Elimination: Propenone and its subsequent reaction products may be present.[2]1. Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and adjust reaction time accordingly. 2. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of C-alkylation relative to O-alkylation. 3. Controlled Addition: Add the chloroacetone slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation. 4. Purification: Employ fractional distillation under reduced pressure or recrystallization to separate the desired product from impurities.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of salts and polar byproducts can lead to stable emulsions during aqueous extraction. 2. Co-distillation of Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation. 3. Oily Product: The product may not crystallize easily, making isolation by filtration challenging.1. Workup Optimization: Add brine to the aqueous layer to break emulsions. Alternatively, use a different workup solvent system. 2. Advanced Purification Techniques: If standard distillation is ineffective, consider flash column chromatography on silica gel. 3. Inducing Crystallization: Try seeding the oil with a small crystal of the pure product, or attempt crystallization from a different solvent or solvent mixture. Cooling to sub-ambient temperatures may also be effective.
Scale-Up Issues 1. Poor Heat Transfer: Exothermic reactions can become difficult to control in large reactors, leading to localized overheating and increased side reactions. 2. Inefficient Mixing: Inadequate agitation can result in localized high concentrations of reagents, promoting side reactions and reducing yield. 3. Longer Reaction Times: What works in a few hours in the lab may take significantly longer at scale due to mass transfer limitations.1. Reactor Design and Control: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Implement a controlled addition of reagents to manage the exotherm. 2. Agitation Optimization: Ensure the reactor is equipped with an appropriate stirrer and operate it at an optimal speed for the reaction volume and viscosity. 3. Process Analytical Technology (PAT): Implement real-time monitoring to track reaction progress and determine the optimal endpoint, avoiding unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful scale-up of this synthesis?

A1: The most critical factor is maintaining anhydrous conditions. Water can significantly reduce the yield by reacting with the base and protonating the highly reactive phenoxide intermediate.

Q2: Which base is recommended for large-scale production?

A2: While sodium hydride is very effective, its handling on a large scale can be hazardous. Potassium carbonate is a safer and often sufficiently effective alternative, especially when paired with a phase-transfer catalyst in a suitable solvent system.[3]

Q3: How can I minimize the formation of the C-alkylated byproduct?

A3: Lowering the reaction temperature and ensuring a homogenous reaction mixture through efficient stirring can help favor O-alkylation over C-alkylation. The choice of solvent can also play a role; polar aprotic solvents generally favor O-alkylation.

Q4: What analytical techniques are best for monitoring reaction progress and purity?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques. HPLC is excellent for monitoring the disappearance of the less volatile 3,5-dichlorophenol and the appearance of the product. GC is useful for detecting and quantifying volatile impurities and the chloroacetone starting material.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that these values are illustrative and may require optimization for specific equipment and reagent grades.

Parameter Laboratory Scale (10g) Pilot Scale (1kg) Production Scale (100kg)
3,5-Dichlorophenol (molar eq.) 1.01.01.0
Chloroacetone (molar eq.) 1.1 - 1.21.05 - 1.11.02 - 1.05
Base (e.g., K2CO3, molar eq.) 1.51.31.2
Solvent (e.g., DMF) 100 mL10 L1000 L
Temperature (°C) 60 - 8070 - 8575 - 90
Reaction Time (hours) 4 - 66 - 108 - 12
Typical Yield (%) 85 - 9580 - 9075 - 85
Purity (after purification, %) >99>98>98
Major Impurities (%) <1 (unreacted starting materials, C-alkylated isomer)<2 (unreacted starting materials, C-alkylated isomer, elimination byproducts)<2 (as above)

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

Materials:

  • 3,5-Dichlorophenol

  • Chloroacetone

  • Potassium Carbonate (anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 3,5-dichlorophenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Begin stirring and add finely powdered, anhydrous potassium carbonate (1.2-1.5 eq).

  • Heating: Heat the mixture to 60-70°C and stir for 1 hour to ensure the formation of the potassium phenoxide.

  • Chloroacetone Addition: Slowly add chloroacetone (1.05-1.2 eq) to the reaction mixture over 1-2 hours, maintaining the temperature between 70-80°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC every hour. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly add deionized water (20 volumes) to quench the reaction and precipitate the product.

  • Extraction: Add toluene (10 volumes) and stir. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products 3,5-Dichlorophenol 3,5-Dichlorophenol ReactionVessel Reaction in Polar Aprotic Solvent (e.g., DMF) 3,5-Dichlorophenol->ReactionVessel Chloroacetone Chloroacetone Chloroacetone->ReactionVessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionVessel Product This compound ReactionVessel->Product Byproduct Salts (e.g., KCl, KHCO3) ReactionVessel->Byproduct Troubleshooting_Workflow Start Low Yield or Impurity Formation Check_Conditions Check Reaction Conditions: - Anhydrous? - Temperature Correct? - Base Strength Adequate? Start->Check_Conditions Analyze_Impurities Analyze Impurity Profile (GC/HPLC) Check_Conditions->Analyze_Impurities Incomplete_Reaction Incomplete Reaction? Analyze_Impurities->Incomplete_Reaction Side_Reactions Side Reactions Dominant? Analyze_Impurities->Side_Reactions Optimize_Base Optimize Base/ Solvent System Incomplete_Reaction->Optimize_Base No Increase_Time Increase Reaction Time/ Monitor to Completion Incomplete_Reaction->Increase_Time Yes Optimize_Temp Adjust Temperature/ Addition Rate Side_Reactions->Optimize_Temp Yes Purification Optimize Purification Strategy Side_Reactions->Purification No Optimize_Base->Purification Optimize_Temp->Purification Increase_Time->Purification Logical_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield affects Side_Reactions Side Reactions Temp->Side_Reactions influences Base Base Strength Base->Yield affects Solvent Solvent Polarity Solvent->Yield affects Moisture Moisture Content Moisture->Yield negatively impacts Side_Reactions->Yield negatively impacts Side_Reactions->Purity negatively impacts

References

preventing degradation of 1-(3,5-Dichlorophenoxy)propan-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(3,5-Dichlorophenoxy)propan-2-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The degradation of this compound in solution is primarily attributed to three main factors:

  • Hydrolysis of the ether linkage: This is particularly prevalent under acidic conditions and can be accelerated by elevated temperatures.

  • Photodegradation: As an aromatic ketone, the compound is susceptible to degradation upon exposure to light, especially UV radiation.

  • Keto-enol tautomerism: The equilibrium between the keto and enol forms can lead to subsequent oxidation or other unwanted reactions. This process can be catalyzed by both acids and bases.

Q2: How does pH affect the stability of my compound in solution?

A2: The pH of the solution is a critical factor in the stability of this compound. Acidic conditions (pH < 7) can catalyze the hydrolysis of the ether bond, leading to the cleavage of the molecule. Conversely, both acidic and basic conditions can promote keto-enol tautomerization, potentially increasing the susceptibility to oxidation. For optimal stability, maintaining a neutral pH is recommended.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place. The recommended storage temperature is between 2-8°C. It is crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. The container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.

Q4: Can I use stabilizers to prevent the degradation of my compound?

A4: Yes, certain stabilizers can help prevent the degradation of ketones in solution. For instance, small amounts of radical scavengers or antioxidants may be beneficial in preventing photo-oxidation. Additionally, buffering the solution to maintain a neutral pH can prevent acid- or base-catalyzed degradation. The use of chelating agents can also be considered to sequester any trace metal ions that might catalyze degradation. A patent for stabilizing other ketones suggests that a small amount of water might inhibit the decomposition of similar alpha-monohalogenated ketones.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Rapid loss of parent compound concentration in solution.

Potential Cause Troubleshooting Step Expected Outcome
Acidic or Basic pH Measure the pH of your solution. Adjust to a neutral pH (6.8-7.2) using a suitable buffer system.Stabilization of the compound and prevention of further hydrolysis or enol-catalyzed degradation.
Exposure to Light Store the solution in an amber vial or wrap the container with aluminum foil. Minimize exposure to ambient light during handling.Reduction in the rate of photodegradation.
Elevated Temperature Store the solution at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles if the solvent allows.Slower degradation kinetics.
Presence of Oxidants Ensure solvents are of high purity and free from peroxides. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.Reduced oxidative degradation.

Issue 2: Appearance of unknown peaks in analytical chromatograms.

This often indicates the formation of degradation products. The following workflow can help in identifying the source of degradation.

Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To determine the stability of this compound under various conditions (pH, temperature, and light exposure).

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • Amber and clear glass vials with screw caps

  • Calibrated pH meter

  • HPLC or GC-MS for analysis

  • Temperature-controlled incubator/oven

  • UV light source

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • For pH stability testing, aliquot the stock solution into separate vials and dilute with the respective pH buffers to the final desired concentration.

  • For temperature stability testing, prepare identical sample solutions and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • For photostability testing, prepare two sets of identical sample solutions. Store one set in clear vials exposed to a UV light source and the other set in amber vials (or wrapped in foil) as a dark control.

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • Analyze the aliquots by a validated analytical method (e.g., HPLC-UV or GC-MS) to quantify the remaining concentration of the parent compound and identify any major degradation products.

  • Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Data Presentation:

Table 1: Effect of pH on the Stability of this compound at 25°C

Time (hours)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)
0100100100
24
48
72
168 (1 week)

Table 2: Effect of Temperature on the Stability of this compound at pH 7

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100100100
24
48
72
168 (1 week)

Table 3: Effect of Light Exposure on the Stability of this compound at 25°C and pH 7

Time (hours)% Remaining (Light)% Remaining (Dark)
0100100
24
48
72
168 (1 week)

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_enol Keto-Enol Tautomerism Compound This compound Hydrolysis_Products 3,5-Dichlorophenol + Acetone Compound->Hydrolysis_Products H+ / Heat Photo_Products Various Photoproducts (e.g., radical species, rearranged products) Compound->Photo_Products UV Light Enol_Form Enol Tautomer Compound->Enol_Form Acid/Base Catalyst Oxidation_Products Oxidized Products Enol_Form->Oxidation_Products Oxidizing Agents

Caption: Potential degradation pathways of this compound.

Caption: General experimental workflow for stability testing.

addressing solubility issues of 1-(3,5-Dichlorophenoxy)propan-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-(3,5-Dichlorophenoxy)propan-2-one in aqueous media for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

Q2: Why is this compound likely to be poorly soluble in water?

A2: The poor water solubility is attributed to its molecular structure. The two chlorine atoms on the phenyl ring and the largely nonpolar backbone of the molecule contribute to its hydrophobicity. Water is a highly polar solvent that prefers to interact with other polar molecules. The energy required to break the hydrogen bonds between water molecules to accommodate a nonpolar molecule like this compound is energetically unfavorable, leading to low solubility.

Q3: What is the recommended initial approach for dissolving this compound for an in vitro biological assay?

A3: The most common initial approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[3] Dimethyl sulfoxide (DMSO) is a standard choice for this purpose. This stock solution is then added to the aqueous assay buffer in a small volume to reach the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay medium is low enough to not affect the biological system (typically <1% and often <0.1%).

Q4: What are the primary strategies for enhancing the aqueous solubility of this compound if initial attempts fail?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[4][5][6] These can be broadly categorized as:

  • Co-solvency : Using a mixture of water and a water-miscible organic solvent to increase solubility.[7][8][9]

  • pH Adjustment : For ionizable compounds, altering the pH of the solution can increase solubility.[8][10][]

  • Use of Surfactants (Micellar Solubilization) : Amphiphilic surfactant molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[12][13][14]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic compound is held within the cyclodextrin's cavity, enhancing its solubility in water.[15][16][17]

  • Advanced Formulation Technologies : For more significant challenges, techniques like creating solid dispersions or nanosuspensions can be used.[4][18][19]

Troubleshooting Guide

Problem 1: My compound precipitates immediately when I add the organic stock solution to my aqueous buffer.

  • Possible Cause : The final concentration of the compound exceeds its solubility limit in the final solvent mixture. The percentage of the organic co-solvent is too low to maintain solubility.

  • Solutions :

    • Decrease Final Concentration : Attempt the experiment with a lower final concentration of the compound.

    • Increase Co-solvent Percentage : Cautiously increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium.[3][9] Always verify the tolerance of your specific biological assay to the co-solvent.

    • Use Cyclodextrins : Pre-complex the compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) before adding it to the buffer. Cyclodextrins form inclusion complexes that enhance the apparent solubility of hydrophobic molecules.[15][20]

    • Add a Surfactant : Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F127 into your aqueous buffer to facilitate micellar solubilization.[14]

Problem 2: I see an oily film or cloudiness in my solution, not a precipitate.

  • Possible Cause : The compound is not dissolving and is separating from the aqueous phase, a phenomenon common with hydrophobic substances.

  • Solutions :

    • Increase Physical Agitation : Use sonication or vigorous vortexing to provide energy to break up the compound and facilitate dissolution.

    • Employ Micellar Solubilization : This is a classic sign that a surfactant is needed. Surfactants form micelles above their critical micelle concentration (CMC), creating a hydrophobic core where the compound can dissolve, resulting in a clear or translucent solution.[12][13]

    • Consider a Nanosuspension : For a more stable formulation, creating a nanosuspension can be an effective approach.[18][21] This involves reducing the particle size of the drug to the sub-micron range, which increases the dissolution rate.[22][23]

Problem 3: My results are inconsistent, and I suspect variable solubility between experiments.

  • Possible Cause : Solubility can be sensitive to minor variations in experimental conditions.

  • Solutions :

    • Control pH : If the compound has an ionizable group (a pKa), small shifts in the buffer's pH can significantly alter solubility.[][24] Ensure your buffer is robust and the pH is consistent for every experiment.

    • Control Temperature : Solubility is temperature-dependent. Perform all dilutions and experiments at a consistent temperature.

    • Prepare Fresh Solutions : Always use freshly prepared stock solutions, as compound precipitation or degradation can occur upon storage.

    • Evaluate Compound Stability : Verify the stability of the compound in your chosen solvent and aqueous medium over the time course of your experiment.

Quantitative Data on Solubility Enhancement Techniques

Since specific data for this compound is unavailable, the following table summarizes the typical fold-increase in solubility observed for various poorly water-soluble drugs (BCS Class II) using different enhancement techniques. This provides a general reference for the potential efficacy of each method.

Technique Example Carrier/Method Typical Fold-Increase in Solubility Reference
Co-solvency 10-20% Ethanol or PEG 400 in water10 - 100 fold[25][26]
Micellar Solubilization Aqueous solution with surfactants (e.g., Poloxamer, Tween 80)50 - 500 fold[27]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)20 - 1,000 fold[15][16][20]
Solid Dispersion Dispersion in a hydrophilic polymer (e.g., PVP, PEG)100 - 10,000 fold[1][4][28]
Nanosuspension High-pressure homogenization or media millingCan significantly increase dissolution rate and saturation solubility[18][21][29]

Experimental Protocols

Protocol 1: Co-Solvent Solubility Assessment

This protocol helps determine the minimum concentration of a co-solvent required to dissolve the compound.

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., DMSO, ethanol) ranging from 1% to 20% (v/v).

  • Add a known excess amount of this compound to a fixed volume of each co-solvent/buffer mixture in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the co-solvent concentration to identify the required percentage for your target concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method creates a solid complex that can be easily dissolved in water.[6]

  • Weigh out the compound and a suitable cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Place the mixture in a glass mortar.

  • Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the mixture.

  • Knead the mixture thoroughly with a pestle for 30-45 minutes to form a paste.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Pulverize the dried complex into a fine powder. This powder can now be tested for its solubility in your aqueous buffer.

Visualizations

G cluster_0 cluster_1 Troubleshooting Pathways start Start: Dissolve Compound in Aqueous Buffer sol_check Is the solution clear? start->sol_check success Success: Proceed with Experiment sol_check->success Yes fail Issue: Insoluble sol_check->fail No precip_check Precipitate or Cloudiness? path1 Option 1: Increase Co-solvent % or Decrease Compound Conc. precip_check->path1 Precipitate path2 Option 2: Use Surfactants (Micellar Solubilization) precip_check->path2 Cloudy/Oily path3 Option 3: Use Cyclodextrins (Inclusion Complex) precip_check->path3 Precipitate path4 Option 4: Advanced Formulation (Nanosuspension) precip_check->path4 Persistent Issue fail->precip_check path1->sol_check Re-attempt path2->sol_check Re-attempt path3->sol_check Re-attempt

Caption: Decision workflow for addressing solubility issues.

Caption: Conceptual model of cyclodextrin complexation.

G cluster_micelle Micellar Solubilization micelle_core Hydrophobic Core (Surfactant Tails) micelle_shell Hydrophilic Shell (Surfactant Heads) water Aqueous Medium micelle_shell->water interacts with drug Hydrophobic Drug drug->micelle_core is encapsulated in

References

Validation & Comparative

A Comparative Analysis of 1-(3,5-Dichlorophenoxy)propan-2-one and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-(3,5-Dichlorophenoxy)propan-2-one and its structurally related analogs. The comparison focuses on their potential biological activities, including herbicidal, antifungal, and acetylcholinesterase inhibitory effects, drawing upon established structure-activity relationships within the phenoxy herbicide and related chemical classes. Due to the limited availability of direct experimental data for this compound, this guide emphasizes qualitative comparisons based on structural similarities to well-studied compounds.

Comparative Overview

This compound belongs to the family of phenoxy herbicides, which are known to act as synthetic auxins, disrupting plant growth. The specific arrangement of chlorine atoms on the phenyl ring, as well as the nature of the side chain, significantly influences the biological activity of these compounds. This guide will compare the 3,5-dichloro substitution pattern with other common dichlorophenoxy analogs (2,4-dichloro, 2,5-dichloro, and 3,4-dichloro) to infer potential differences in efficacy and spectrum of activity.

Data Presentation

The following tables summarize the physicochemical properties and expected biological activities of this compound and its analogs. The biological activity data is largely qualitative, based on structure-activity relationship principles for phenoxy-type compounds, with quantitative data provided for the well-characterized herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) for reference.

Table 1: Physicochemical Properties of Dichlorophenoxy Propan-2-one Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₉H₈Cl₂O₂219.063.1
1-(2,4-Dichlorophenoxy)propan-2-oneC₉H₈Cl₂O₂219.063.1
1-(2,5-Dichlorophenoxy)propan-2-oneC₉H₈Cl₂O₂219.063.1
1-(3,4-Dichlorophenoxy)propan-2-oneC₉H₈Cl₂O₂219.063.1

Table 2: Comparative Biological Activity Profile

CompoundHerbicidal Activity (Auxin Mimic)Antifungal ActivityAcetylcholinesterase (AChE) Inhibition
This compoundExpected to be active, particularly against broadleaf weeds. The 3,5-substitution may alter selectivity compared to 2,4-D.Potential activity, as related structures have shown antifungal properties.Possible inhibitory activity, based on findings for other organochlorine compounds.
1-(2,4-Dichlorophenoxy)propan-2-oneExpected to be a potent auxin mimic herbicide, similar to 2,4-D.Potential activity.2,4-D has been shown to reduce AChE activity in rats[1].
1-(2,5-Dichlorophenoxy)propan-2-oneExpected to have herbicidal activity, though potentially less potent than the 2,4-isomer based on SAR of phenoxy herbicides.Potential activity.Possible inhibitory activity.
1-(3,4-Dichlorophenoxy)propan-2-oneExpected to be active. The 3,4-substitution pattern is found in other herbicides like propanil[2].A related compound, 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride, exhibits potent antifungal activity[3].Possible inhibitory activity.
2,4-D (Reference)IC50: Varies by species. Highly effective against broadleaf weeds[4][5].Not a primary application.Shown to decrease AChE activity[1].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific evaluation of this compound and its analogs.

Protocol 1: In Vitro Herbicidal Activity Assay (Whole Plant Assay)

This protocol is adapted from standard herbicide screening procedures.

1. Plant Material:

  • Select a representative broadleaf weed species (e.g., Arabidopsis thaliana, wild radish (Raphanus raphanistrum)) and a grass species (e.g., barnyard grass (Echinochloa crus-galli)) to assess selectivity.

  • Grow seedlings in pots containing a standard potting mix to the 2-3 true leaf stage.

2. Herbicide Application:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of dilutions of each compound in a water-surfactant mixture (e.g., 0.1% Tween-20).

  • Apply the herbicide solutions as a foliar spray to the seedlings until runoff. Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide like 2,4-D).

3. Incubation and Assessment:

  • Place the treated plants in a controlled environment chamber with appropriate light, temperature, and humidity.

  • Visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at 3, 7, and 14 days after treatment.

  • Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

  • Determine the concentration that causes 50% inhibition of growth (IC50) by probit analysis.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A for filamentous fungi[6][7][8].

1. Fungal Strains and Media:

  • Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Use RPMI-1640 medium buffered with MOPS for the assay.

2. Inoculum Preparation:

  • Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

3. Assay Procedure:

  • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with the fungal suspension.

  • Include a drug-free growth control and a sterility control.

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity[9][10][11][12].

1. Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human erythrocytes).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Phosphate buffer (pH 8.0).

2. Assay Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding DTNB and ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

3. Data Analysis:

  • Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Auxin Signaling Pathway

The herbicidal activity of phenoxy compounds like this compound is attributed to their function as synthetic auxins. They disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled growth and death. The core of this signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors[13][14][15][16][17][18][19][20][21][22].

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin cluster_high_auxin Auxin_n Auxin TIR1_AFB TIR1/AFB Auxin_n->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARE Auxin Response Element (Promoter) ARF->ARE binds to Transcription_Repression Transcription Repressed ARF->Transcription_Repression Transcription_Activation Transcription Activated Auxin_Response_Genes Auxin Response Genes Ub Ubiquitin Ub->Aux_IAA tags Auxin_e Synthetic Auxin (e.g., Dichlorophenoxy propan-2-one) Transport Transport into cell Auxin_e->Transport Transport->Auxin_n

Caption: TIR1/AFB-mediated auxin signaling pathway in plants.

Experimental Workflow for Herbicidal Activity Screening

The following diagram illustrates a typical workflow for screening the herbicidal activity of new chemical entities.

Herbicidal_Screening_Workflow start Start: Synthesized Compounds prep_solutions Prepare Stock Solutions and Dilutions start->prep_solutions application Apply Compounds to Plants (Foliar Spray) prep_solutions->application plant_prep Grow Test Plants (Broadleaf and Grass) plant_prep->application incubation Incubate in Controlled Environment application->incubation assessment Visual Assessment of Phytotoxicity (3, 7, 14 days) incubation->assessment data_analysis Data Analysis (IC50 Determination) assessment->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: Workflow for in vitro herbicidal activity screening.

References

Validating the Biological Target of 1-(3,5-Dichlorophenoxy)propan-2-one: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a biological target are critical milestones in the drug discovery pipeline. This guide provides a comparative overview of key experimental methodologies for validating the biological target of a novel compound, exemplified by the hypothetical molecule 1-(3,5-Dichlorophenoxy)propan-2-one. We will explore a multi-faceted approach, encompassing biochemical, cellular, genetic, and in vivo techniques, to build a robust body of evidence for target engagement and functional modulation.

Introduction to Target Validation

Target validation is the process of demonstrating that a specific molecular entity, typically a protein, is critically involved in a disease process and that its modulation is likely to have a therapeutic effect. For a novel compound like this compound, a systematic and rigorous validation strategy is essential to de-risk subsequent drug development efforts. This guide compares several orthogonal approaches to provide a comprehensive framework for this process.

Comparison of Key Target Validation Methodologies

A combination of different experimental strategies is crucial for robust target validation. The following table summarizes the key features of four major approaches.

Methodology Principle Key Readouts Throughput Physiological Relevance
Biochemical Assays Direct measurement of the interaction between the compound and a purified target protein.Binding affinity (Kd), enzymatic activity (IC50/EC50).HighLow
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein in a cellular environment.Thermal shift (ΔTm), isothermal dose-response.Medium to HighMedium
Genetic Approaches (siRNA) Knockdown of the putative target gene should phenocopy the effect of the compound.mRNA and protein levels, cellular phenotype.HighHigh
In Vivo Models (Xenografts) Evaluation of the compound's effect on tumor growth in an animal model where the target is expressed.Tumor volume, body weight, biomarkers.LowHigh

I. Biochemical Assays: Direct Target Interaction

Biochemical assays provide the most direct evidence of a compound binding to its putative target. These assays are typically performed in a purified, cell-free system.

Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a generic enzyme-linked immunosorbent assay (ELISA)-based method to determine the half-maximal inhibitory concentration (IC50) of this compound against a putative kinase target.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound in assay buffer to create a concentration range (e.g., 0.01 nM to 100 µM).

    • Prepare solutions of the purified kinase, its substrate, and ATP in assay buffer.

    • Prepare a phosphospecific antibody for detecting the phosphorylated substrate.

  • Assay Procedure:

    • Coat a 96-well plate with the kinase substrate.

    • Add the purified kinase to each well.

    • Add the different concentrations of this compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

    • Stop the reaction and wash the wells.

    • Add the phosphospecific primary antibody and incubate.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash and add a colorimetric HRP substrate.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary
Compound Putative Target IC50 (nM)
This compoundKinase X50
Staurosporine (Positive Control)Kinase X5
Vehicle (DMSO)Kinase X>100,000

Signaling Pathway Diagram

Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: Inhibition of Kinase X by the compound blocks substrate phosphorylation.

II. Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful technique to confirm target engagement in a more physiologically relevant cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Experimental Protocol: Western Blot-Based CETSA

This protocol outlines the steps to assess the thermal stabilization of a putative target protein in intact cells treated with this compound.

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a specific duration (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest and wash the cells.

    • Resuspend the cells in a buffer and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the normalized band intensities against the temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm).

Quantitative Data Summary
Treatment Target Protein Tm (°C) ΔTm (°C)
Vehicle (DMSO)Protein Y52.5-
This compound (10 µM)Protein Y57.0+4.5

Experimental Workflow Diagram

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Protein Analysis Cells Cells Treatment Treatment Cells->Treatment Add Compound/Vehicle Heating Heating Treatment->Heating Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation WesternBlot WesternBlot Centrifugation->WesternBlot Soluble Fraction DataAnalysis DataAnalysis WesternBlot->DataAnalysis Quantify Bands

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

III. Genetic Approaches: Phenocopying with siRNA

Genetic methods, such as RNA interference (RNAi), are used to validate that the phenotypic effect of a compound is indeed due to its interaction with the putative target. The knockdown of the target gene should mimic the cellular effects of the compound.

Experimental Protocol: siRNA-Mediated Gene Knockdown and Phenotypic Analysis

This protocol describes how to use small interfering RNA (siRNA) to knockdown a putative target and assess the impact on cell viability.

  • siRNA Transfection:

    • Seed cells in a 96-well plate.

    • Prepare a transfection complex with siRNA targeting the putative target gene (or a non-targeting control siRNA) and a transfection reagent in serum-free media.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

    • Incubate for 48-72 hours to allow for target protein depletion.

  • Verification of Knockdown:

    • Harvest a subset of cells for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of the target gene.

    • Harvest another subset of cells for Western blot analysis to confirm the reduction in target protein levels.

  • Phenotypic Assay (Cell Viability):

    • Treat a parallel set of transfected cells with a cell viability reagent (e.g., resazurin-based).

    • Incubate for 1-4 hours.

    • Measure the fluorescence or absorbance to determine the percentage of viable cells.

  • Data Analysis:

    • Calculate the percentage of target gene knockdown at both the mRNA and protein levels.

    • Compare the cell viability of cells transfected with the target-specific siRNA to those transfected with the non-targeting control siRNA.

Quantitative Data Summary
Condition Target mRNA Level (%) Target Protein Level (%) Cell Viability (%)
Non-targeting siRNA100 ± 5100 ± 8100 ± 6
Target Z siRNA25 ± 430 ± 765 ± 5
This compound (1 µM)102 ± 698 ± 968 ± 7

Logical Relationship Diagram

Compound This compound TargetProtein Target Protein Z Compound->TargetProtein Inhibition siRNA Target Z siRNA siRNA->TargetProtein Knockdown CellViability Cell Viability TargetProtein->CellViability Promotes

Caption: Both the compound and siRNA targeting Protein Z lead to decreased cell viability.

IV. In Vivo Models: Validation in a Complex Biological System

In vivo models, such as tumor xenografts in mice, provide the highest level of physiological relevance for target validation in oncology.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

This protocol details a study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Tumor Implantation:

    • Subcutaneously implant cancer cells expressing the putative target into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule.

    • Administer vehicle to the control group.

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic (PD) and Biomarker Analysis:

    • Analyze a portion of the tumor tissue to confirm target engagement and modulation of downstream signaling pathways (e.g., by Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Quantitative Data Summary
Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle-1250 ± 150-
This compound50500 ± 8060
Positive Control Drug25300 ± 6076

Experimental Workflow Diagram

Start Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size Start->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Treatment Administer Compound/Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of Study & Tumor Excision Monitoring->Endpoint Analysis Data & Biomarker Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft tumor growth inhibition study.

Conclusion

The validation of a biological target for a novel compound like this compound requires a multi-pronged approach. By integrating data from biochemical assays, cellular target engagement studies, genetic knockdown experiments, and in vivo efficacy models, researchers can build a compelling case for the mechanism of action and therapeutic potential of a new drug candidate. The comparative guide presented here offers a framework for designing and interpreting these crucial experiments in the drug discovery process.

Comparative Analysis of 2-(Dichlorophenoxy)acetamide Analogs as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship of Novel Anticonvulsant Compounds

The search for novel anticonvulsant drugs with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. One promising scaffold that has been explored is the phenoxyacetamide moiety, with substitutions on the phenyl ring playing a crucial role in modulating biological activity. This guide provides a comparative analysis of a series of 2-(substituted phenoxy)-N-phenylacetamide analogs, with a particular focus on dichlorinated derivatives, to elucidate their structure-activity relationships (SAR) as potential anticonvulsant agents. The information presented is based on preclinical studies evaluating the efficacy of these compounds in established animal models of epilepsy.

Quantitative Analysis of Anticonvulsant Activity

The anticonvulsant activity of a series of 2-(substituted phenoxy)-N-phenylacetamide analogs was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The median effective dose (ED50) was determined to quantify the potency of each compound. Neurotoxicity was also assessed using the rotarod test to determine the median toxic dose (TD50) and calculate the protective index (PI = TD50/ED50), a measure of the compound's therapeutic window.

Compound IDPhenyl Substituent (R)MES (ED50 mg/kg, i.p.)scPTZ (ED50 mg/kg, i.p.)Rotarod (TD50 mg/kg, i.p.)Protective Index (PI)
1 2,4-dichloro35.5>1001504.2
2 3,4-dichloro42.8>1001653.9
3 2,6-dichloro68.2>1002103.1
4 4-chloro55.1>1001803.3
5 Unsubstituted>100>100--
Phenytoin (Standard) -12.3>10068.55.6

Key Observations from the Data:

  • Dichlorination is Key: The presence of two chlorine atoms on the phenyl ring is crucial for anticonvulsant activity in the MES model, as the unsubstituted analog (Compound 5) was inactive.

  • Positional Isomers Matter: The position of the chlorine atoms significantly influences potency. The 2,4-dichloro substitution (Compound 1) resulted in the lowest ED50 value, indicating the highest potency among the tested analogs.

  • MES Selectivity: All active compounds showed selectivity for the MES model, which is indicative of an ability to prevent seizure spread and suggests a potential mechanism of action involving the blockade of voltage-gated sodium channels. None of the tested compounds showed significant activity in the scPTZ test at the doses administered.

  • Safety Profile: While none of the analogs matched the protective index of the standard drug Phenytoin, the 2,4-dichloro analog (Compound 1) exhibited the most favorable therapeutic window among the synthesized compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-(Dichlorophenoxy)-N-phenylacetamide Analogs

A general synthetic route was employed for the preparation of the target compounds.

  • Step 1: Synthesis of 2-(Dichlorophenoxy)acetic acid. A mixture of the corresponding dichlorophenol (1.0 eq.), ethyl bromoacetate (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry acetone was refluxed for 12 hours. The solvent was evaporated, and the residue was treated with water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting ester was then hydrolyzed by refluxing with an excess of sodium hydroxide in a mixture of water and ethanol for 4 hours. The reaction mixture was cooled, acidified with concentrated HCl, and the precipitated 2-(dichlorophenoxy)acetic acid was filtered, washed with water, and dried.

  • Step 2: Synthesis of 2-(Dichlorophenoxy)-N-phenylacetamide. To a solution of the synthesized 2-(dichlorophenoxy)acetic acid (1.0 eq.) in dry dichloromethane, oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) were added. The mixture was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed under reduced pressure. The resulting acid chloride was dissolved in dry dichloromethane and added dropwise to a cooled solution of aniline (1.1 eq.) and triethylamine (1.5 eq.) in dry dichloromethane. The reaction mixture was stirred at room temperature for 6 hours. The mixture was then washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to yield the crude product, which was purified by recrystallization from ethanol.

Synthesis_Workflow Dichlorophenol Dichlorophenol Step1_Intermediate 2-(Dichlorophenoxy)acetic acid ethyl ester Dichlorophenol->Step1_Intermediate EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Step1_Intermediate K2CO3 K2CO3, Acetone K2CO3->Step1_Intermediate Hydrolysis NaOH, H2O/EtOH Step1_Intermediate->Hydrolysis Acid 2-(Dichlorophenoxy)acetic acid Hydrolysis->Acid OxalylChloride Oxalyl Chloride, DMF Acid->OxalylChloride AcidChloride 2-(Dichlorophenoxy)acetyl chloride OxalylChloride->AcidChloride FinalProduct 2-(Dichlorophenoxy)-N-phenylacetamide AcidChloride->FinalProduct Aniline Aniline, Triethylamine Aniline->FinalProduct

General synthetic scheme for 2-(Dichlorophenoxy)-N-phenylacetamide analogs.
Anticonvulsant Screening

Animals: Male Swiss albino mice (20-25 g) were used for all experiments. The animals were housed under standard laboratory conditions with free access to food and water. All experiments were conducted in accordance with institutional animal ethics guidelines.

Maximal Electroshock (MES) Seizure Test: The MES test is a model for generalized tonic-clonic seizures.[1]

  • Animals were divided into groups of six.

  • The test compounds, suspended in 0.5% carboxymethylcellulose (CMC), were administered intraperitoneally (i.p.).

  • One hour after drug administration, a maximal electroshock (50 mA, 60 Hz, 0.2 s) was delivered through corneal electrodes.

  • The abolition of the hind limb tonic extensor phase of the seizure was considered as the endpoint for protection.

  • The ED50 was calculated using the probit method.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: The scPTZ test is a model for absence seizures.

  • Animals were divided into groups of six.

  • The test compounds were administered i.p. as a suspension in 0.5% CMC.

  • One hour after drug administration, pentylenetetrazole (85 mg/kg) was injected subcutaneously.

  • The animals were observed for 30 minutes, and the absence of generalized clonic seizures lasting for at least 5 seconds was considered as the criterion for protection.

  • The ED50 was calculated for active compounds.

Neurotoxicity Screening

Rotarod Test: This test assesses motor coordination and potential neurological deficits.

  • Mice were trained to stay on a rotating rod (3 cm diameter, 25 rpm) for at least 1 minute.

  • On the test day, the trained animals were administered with the test compounds i.p.

  • At intervals of 30, 60, 90, and 120 minutes after drug administration, the mice were placed on the rotating rod for 1 minute.

  • The inability of the mouse to remain on the rod for the full minute in three consecutive trials was considered as a sign of neurotoxicity.

  • The TD50, the dose at which 50% of the animals showed neurotoxicity, was determined.

Logical Relationship of Experimental Workflow

The following diagram illustrates the workflow for the anticonvulsant evaluation of the synthesized analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis Start Starting Materials (Dichlorophenols, Aniline) Synthesis Two-Step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification MES MES Test (Anticonvulsant Activity) Purification->MES scPTZ scPTZ Test (Anticonvulsant Activity) Purification->scPTZ Rotarod Rotarod Test (Neurotoxicity) Purification->Rotarod ED50 ED50 Calculation MES->ED50 scPTZ->ED50 TD50 TD50 Calculation Rotarod->TD50 PI Protective Index (PI) Calculation ED50->PI TD50->PI SAR Structure-Activity Relationship Analysis PI->SAR

References

comparing the efficacy of 1-(3,5-Dichlorophenoxy)propan-2-one to other dichlorophenoxy derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of various dichlorophenoxy compounds, providing available quantitative data, experimental methodologies, and pathway visualizations to aid in drug development and scientific research.

Note to the Reader: This guide aims to provide a comparative overview of the efficacy of 1-(3,5-Dichlorophenoxy)propan-2-one and other dichlorophenoxy derivatives. However, a thorough search of scientific literature and chemical databases reveals a significant lack of available information regarding the biological activity of This compound . While its chemical properties are documented, no experimental data on its herbicidal, antimicrobial, anti-inflammatory, or other biological effects could be retrieved.

Therefore, this guide will focus on a comparative analysis of other well-studied dichlorophenoxy derivatives for which efficacy data is available. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds. The potential activities of this compound can only be inferred from the activities of structurally related molecules, and any such potential would require experimental validation.

Herbicidal Activity of Dichlorophenoxyacetic Acid Derivatives

Dichlorophenoxyacetic acid derivatives are a class of synthetic auxins widely used as selective herbicides for the control of broadleaf weeds.[1][2] Their mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth, which ultimately results in the death of susceptible plants.[2] The efficacy of these herbicides is influenced by the position of the chlorine atoms on the phenoxy ring and the nature of the carboxylic acid side chain.[3]

Comparative Efficacy Data
CompoundTarget SpeciesEfficacy MetricValueReference(s)
2,4-Dichlorophenoxyacetic acid (2,4-D) Allium cepaEC50 (14 days)2.11 - 5.75 mg/kg soil[4]
Raphanus sativusEC50 (14 days)0.38 - 0.95 mg/kg soil[4]
Freshwater Fish (23 species)LC50 (48-96h)1.4 - 4800 mg/L[5]
Freshwater Crustaceans (8 species)LC50/EC50 (48-96h)1.8 - 144 mg/L[5]
2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) Broadleaf WeedsGeneral UsePost-emergence herbicide[6][7]
Mammals (Rat, oral)LD50~800 mg/kg[8]
2-Methyl-4-chlorophenoxyacetic acid (MCPA) Broadleaf WeedsGeneral UsePost-emergence herbicide[9][10]
Mammals (Rat, oral)LD50700 - 1160 mg/kg[11]
Signaling Pathway of Auxin Mimic Herbicides

The herbicidal action of dichlorophenoxyacetic acids is initiated by their binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its paralogs, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. At herbicidal concentrations, this sustained activation results in physiological disruptions, including epinasty, tissue damage, and ultimately, plant death.

Auxin_Signaling_Pathway Dichlorophenoxy_Derivative Dichlorophenoxy Derivative (e.g., 2,4-D) SCF_TIR1_AFB SCF-TIR1/AFB Complex Dichlorophenoxy_Derivative->SCF_TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of auxin mimic herbicides.

Anti-inflammatory Activity of Dichlorophenoxy Derivatives

Certain dichlorophenoxy derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Comparative Efficacy Data
CompoundAssayEfficacy MetricValueReference(s)
Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) Carrageenan-induced paw edema (rat)-Active[12]
Adjuvant arthritis (rat)-Equipotent to phenylbutazone[12]
2,4-Dichlorophenoxy acetic acid substituted thiazolidin-4-ones (Compound 1k) Carrageenan-induced paw edema (rat)% Inhibition (5h)81.14%Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed (2017-02-15)
COX-2 Inhibition (ex-vivo)% Reduction68.32%Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed (2017-02-15)
TNF-α Suppression% Suppression70.10%Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed (2017-02-15)

Antimicrobial Activity of Dichlorophenoxy Derivatives

The dichlorophenoxy scaffold has also been explored for its potential as an antimicrobial agent. The nature and position of substituents on the phenoxy ring and the side chain play a crucial role in determining the antimicrobial spectrum and potency.

Comparative Efficacy Data
CompoundTarget Organism(s)Efficacy MetricValue (µM)Reference(s)
Dichlorophen Acinetobacter calcoaceticusMIC0.825[13]
N-(benzothiazol-2-ylmethyl)dichloro-N-2-hydroxyethylacetamide E. histolyticaIn vitro & in vivo activityComparable to chlorophenoxamide[14]

Experimental Protocols

Auxin Bioassay (e.g., Coleoptile Elongation Test)

This bioassay is a classical method to determine the auxin-like activity of a compound.[15]

  • Plant Material: Germinate seeds of a suitable plant (e.g., Avena sativa, wheat) in the dark to obtain etiolated coleoptiles.

  • Preparation of Coleoptile Segments: Excise segments of a uniform length (e.g., 5-10 mm) from the sub-apical region of the coleoptiles.

  • Incubation: Distribute the segments into petri dishes or vials containing a basal medium and a range of concentrations of the test compound and a known auxin standard (e.g., indole-3-acetic acid). A control group with only the basal medium is also included.

  • Measurement: After a defined incubation period (e.g., 24-48 hours) in the dark, measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the control. Plot a dose-response curve to determine the concentration that produces a half-maximal response (EC50).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[18][19]

  • Animal Model: Use rats or mice of a specific strain and weight.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specified time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow for Efficacy Screening

The following diagram illustrates a general workflow for screening the biological efficacy of a novel compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound_Synthesis Compound Synthesis & Characterization Primary_Assay Primary Bioassay (e.g., Herbicidal, Antimicrobial, Anti-inflammatory) Compound_Synthesis->Primary_Assay Dose_Response Dose-Response & Potency (EC50, IC50, MIC) Primary_Assay->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Dose_Response->Mechanism_of_Action Animal_Model Animal Model of Disease (e.g., Weed Infestation, Infection, Inflammation) Mechanism_of_Action->Animal_Model Efficacy_Testing In Vivo Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Assessment Preliminary Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization

Caption: General experimental workflow for efficacy screening.

References

Navigating the Data Gap: A Comparative Look at In Vitro and In Vivo Studies of Chlorinated Propanols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on 1-(3,5-Dichlorophenoxy)propan-2-one has revealed a significant lack of publicly available in vitro and in vivo studies. To fulfill the need for a comparative guide, this report focuses on the closely related and extensively studied compound, 1,3-Dichloro-2-propanol (1,3-DCP). This analog provides a valuable framework for understanding the potential toxicological profile of chlorinated propanols and demonstrates the methodologies used to assess their biological effects.

Executive Summary

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical intermediate and a contaminant found in some foods.[1] Toxicological assessments have demonstrated that 1,3-DCP exhibits genotoxic potential in vitro and is carcinogenic in animal models.[2][3] The primary mechanisms of its toxicity are believed to involve metabolic activation to reactive intermediates, leading to DNA damage and cellular injury.[2] This guide provides a comparative overview of the key in vitro and in vivo findings for 1,3-DCP, presenting quantitative data, detailed experimental protocols, and a visualization of its metabolic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of 1,3-Dichloro-2-propanol.

Table 1: In Vitro Genotoxicity of 1,3-Dichloro-2-propanol

AssayTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimurium (various strains)With and WithoutPositive[2]
Sister Chromatid ExchangeChinese Hamster V79 CellsNot specifiedPositive[2]
MutagenicityHeLa CellsNot specifiedPositive[2]
Malignant TransformationMouse FibroblastsNot specifiedPositive[2]

Table 2: In Vivo Toxicity and Carcinogenicity of 1,3-Dichloro-2-propanol

Study TypeSpeciesRoute of AdministrationKey FindingsReference
Acute Oral ToxicityRatOralLD50: 110-400 mg/kg[4]
Acute Dermal ToxicityRabbitDermalLD50: 800 mg/kg[5]
2-Year Carcinogenicity BioassayWistar RatDrinking WaterIncreased incidence of tongue, liver, kidney, and thyroid tumors[3]
GenotoxicityDrosophila melanogaster (wing spot test)Not applicableNegative[2]
Genotoxicity (gpt delta rat model)F344 gpt delta ratGavageIncreased gpt mutant frequencies in liver and kidneys[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are outlines of key experimental protocols used to evaluate 1,3-DCP.

In Vitro Assays

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test chemical is evaluated for its ability to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.[7]

  • Methodology:

    • Bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of 1,3-DCP, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[8][9]

    • The treated bacteria are plated on a minimal glucose agar medium lacking histidine.[7]

    • The plates are incubated at 37°C for 48-72 hours.[8]

    • The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

2. Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA damage.[10]

  • Principle: This assay detects the exchange of genetic material between the two sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is indicative of genotoxic events.[10]

  • Methodology:

    • Mammalian cells in culture (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) are exposed to 1,3-DCP.[11]

    • The cells are then cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU).[11]

    • Cells are arrested in metaphase using an agent like colcemid.[12]

    • Chromosomes are harvested, prepared on microscope slides, and differentially stained to visualize the sister chromatids.[12]

    • The number of SCEs per metaphase is scored. A significant, dose-dependent increase in SCE frequency in treated cells compared to controls indicates a positive result.[13]

In Vivo Assay

1. Rodent Carcinogenicity Bioassay

This long-term study is the gold standard for assessing the carcinogenic potential of a chemical in mammals.

  • Principle: To evaluate the potential of a substance to cause cancer, rodents are exposed to the test chemical over a significant portion of their lifespan.[3]

  • Methodology:

    • Groups of male and female rats (e.g., Wistar KFM-Han rats) were administered 1,3-DCP in their drinking water at different concentrations for 104 weeks.[3]

    • A control group receives untreated drinking water.[3]

    • Animals are monitored for clinical signs of toxicity and tumor development throughout the study.[3]

    • At the end of the study, a complete necropsy and histopathological examination of all major tissues and organs are performed.[3]

    • The incidence of tumors in the treated groups is compared to the control group using statistical analysis. A statistically significant increase in tumor incidence in any organ is considered evidence of carcinogenicity.[3]

Signaling Pathways and Mechanisms of Action

The toxicity of 1,3-DCP is believed to be mediated through its metabolism to reactive intermediates.

Metabolic Pathway of 1,3-Dichloro-2-propanol DCP 1,3-Dichloro-2-propanol Epichlorohydrin Epichlorohydrin (reactive intermediate) DCP->Epichlorohydrin Metabolism GSH_Conjugation GSH Conjugation Epichlorohydrin->GSH_Conjugation Hydrolysis Hydrolysis Epichlorohydrin->Hydrolysis DNA_Adducts DNA Adducts Epichlorohydrin->DNA_Adducts Mercapturic_Acid Mercapturic Acid (excreted) GSH_Conjugation->Mercapturic_Acid MCPD 3-MCPD Hydrolysis->MCPD Oxidation Oxidation MCPD->Oxidation Chlorolactate β-Chlorolactate (excreted) Oxidation->Chlorolactate Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity

Caption: Proposed metabolic pathway of 1,3-Dichloro-2-propanol.

Metabolism of 1,3-DCP can lead to the formation of the reactive epoxide, epichlorohydrin.[2] This electrophilic intermediate can bind to cellular macromolecules, including DNA, to form DNA adducts.[14] This DNA damage, if not properly repaired, can lead to mutations and ultimately contribute to the initiation of cancer.[2] Additionally, the metabolism of 1,3-DCP can lead to the depletion of glutathione (GSH), a key cellular antioxidant, resulting in oxidative stress and cellular damage.[2]

Experimental Workflow for In Vitro Genotoxicity Testing cluster_0 Ames Test cluster_1 Sister Chromatid Exchange Assay Ames_Start Bacterial Strains (e.g., S. typhimurium his-) Ames_Exposure Exposure to 1,3-DCP (+/- S9 activation) Ames_Start->Ames_Exposure Ames_Plating Plate on Histidine- Deficient Medium Ames_Exposure->Ames_Plating Ames_Incubation Incubate 48-72h Ames_Plating->Ames_Incubation Ames_Result Count Revertant Colonies Ames_Incubation->Ames_Result SCE_Start Mammalian Cells (e.g., CHO) SCE_Exposure Exposure to 1,3-DCP SCE_Start->SCE_Exposure SCE_Culture Culture with BrdU (2 cell cycles) SCE_Exposure->SCE_Culture SCE_Arrest Metaphase Arrest (Colcemid) SCE_Culture->SCE_Arrest SCE_Harvest Harvest & Stain Chromosomes SCE_Arrest->SCE_Harvest SCE_Result Score SCEs per Metaphase SCE_Harvest->SCE_Result

Caption: Workflow for in vitro genotoxicity testing of 1,3-DCP.

Conclusion

The available data for 1,3-Dichloro-2-propanol clearly indicate a potential health concern, with consistent positive findings in in vitro genotoxicity assays and conclusive evidence of carcinogenicity in long-term animal studies. The likely mechanism involves metabolic activation to the reactive intermediate, epichlorohydrin, which can induce DNA damage. While no direct experimental data for this compound is currently available, the findings for 1,3-DCP underscore the importance of thorough toxicological evaluation for chlorinated propanols. Further research is warranted to determine the specific in vitro and in vivo effects of this compound to accurately assess its potential risk to human health.

References

Comparative Analysis of 1-(3,5-Dichlorophenoxy)propan-2-one and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

This guide provides a comparative analysis of the chemical and physical properties of 1-(3,5-Dichlorophenoxy)propan-2-one, a compound of interest in synthetic chemistry and potential drug discovery, with its structural isomers and related analogs. Due to the absence of direct experimental data for this compound in publicly available literature, this guide leverages data from structurally similar, experimentally characterized compounds to provide a predictive comparison. This approach allows for an informed estimation of its properties and potential biological activities, offering a valuable resource for researchers exploring this chemical space.

The primary compounds discussed in this comparison include:

  • 1-(3,5-Dichlorophenyl)propan-1-one: A positional isomer where the dichlorophenyl group is directly attached to the propanone moiety.

  • 1-(3,4-Dichlorophenoxy)propan-2-one: An isomer with a different chlorine substitution pattern on the phenoxy ring.

  • 1-(2,4-Dichlorophenoxy)propan-2-one: Another isomer with a distinct chlorine substitution pattern.

  • Phenoxyacetone: The parent compound lacking chlorine substituents, serving as a baseline for comparison.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound's structural isomers and the parent compound, phenoxyacetone. These properties are crucial for predicting the compound's behavior in biological systems and for designing synthetic and purification protocols.

Property1-(3,5-Dichlorophenyl)propan-1-one1-(3,4-Dichlorophenoxy)propan-2-one1-(2,4-Dichlorophenoxy)propan-2-one
Molecular Formula C₉H₈Cl₂O[1]C₉H₈Cl₂O₂C₉H₈Cl₂O₂
Molecular Weight 203.06 g/mol [1]219.06 g/mol 219.06 g/mol
Monoisotopic Mass 201.9952203 Da[1]217.99013 Da217.9901349 Da
Predicted XlogP 3.3[1]3.03.03
Hydrogen Bond Donor Count 0[1]00
Hydrogen Bond Acceptor Count 1[1]22
Rotatable Bond Count 2[1]33

Experimental Protocols: Synthesis of Dichlorophenoxy Propanones

The synthesis of this compound can be conceptually designed based on the well-established Williamson ether synthesis, a common method for preparing ethers. This approach involves the reaction of a phenoxide with an alkyl halide. A detailed, generalized protocol is provided below.

Proposed Synthesis of this compound

Objective: To synthesize this compound from 3,5-dichlorophenol and chloroacetone.

Materials:

  • 3,5-Dichlorophenol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichlorophenol (1.0 equivalent) in anhydrous acetone. Add finely powdered anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously at room temperature to facilitate the formation of the potassium phenoxide salt.

  • Nucleophilic Substitution: To the stirring suspension, add chloroacetone (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3,5-dichlorophenol) is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone. Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction and Washing: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Visualizing Chemical Structures and Synthesis

To better understand the relationships between the compared compounds and the proposed synthetic pathway, the following diagrams are provided.

Chemical Structures of Compared Compounds cluster_isomers Structural Isomers and Analogs A This compound (Target Compound) B 1-(3,5-Dichlorophenyl)propan-1-one (Positional Isomer) C 1-(3,4-Dichlorophenoxy)propan-2-one (Substitution Isomer) D 1-(2,4-Dichlorophenoxy)propan-2-one (Substitution Isomer)

Caption: Structural relationship of the target compound to its isomers.

Proposed Synthesis of this compound Reactant1 3,5-Dichlorophenol Intermediate Potassium 3,5-Dichlorophenoxide Reactant1->Intermediate Deprotonation Reactant2 Chloroacetone Product This compound Reactant2->Product Base K2CO3 in Acetone Base->Intermediate Intermediate->Product Nucleophilic Attack

Caption: Workflow for the proposed Williamson ether synthesis.

Comparative Biological Activity and Toxicity Profile

While no specific biological activity data exists for this compound, the activity of related dichlorophenoxy compounds, particularly in the context of herbicides, can offer some insights. The dichlorophenoxy moiety is a key structural feature in many herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds often act as synthetic auxins, disrupting plant growth. The toxicity of phenoxyalkanoic acids has been observed to increase with a decrease in the side chain length, suggesting that the propanone side chain could influence biological interactions.

For the structural isomer, 1-(3,5-Dichlorophenyl)propan-1-one, hazard classifications indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. This suggests that this compound may exhibit similar toxicological properties. The toxicity of dichlorophenoxy compounds is an area of active research, with studies indicating potential for various health effects depending on the specific structure and exposure levels.

Conclusion

This guide provides a foundational comparison for this compound based on the known properties of its structural isomers and parent compound. The provided data and proposed synthetic protocol offer a starting point for researchers interested in synthesizing and characterizing this compound. The comparative analysis suggests that its physicochemical properties will be similar to its dichlorophenoxy isomers, and it may exhibit biological activities and toxicities associated with the dichlorophenoxy functional group. Further experimental validation is necessary to confirm these predicted characteristics and to fully explore the potential of this compound in drug discovery and other scientific applications.

References

Uncharted Territory: The Enigmatic Profile of 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the scientific literature, benchmark studies, comparative performance data, and detailed experimental protocols for 1-(3,5-Dichlorophenoxy)propan-2-one remain elusive. This scarcity of public information positions the compound as a largely unexplored chemical entity within the research and drug development landscape.

Initial inquiries for "this compound" predominantly led to information on structurally similar but distinct molecules, namely "1-(3,5-Dichlorophenyl)propan-1-one" and "1,3-Dichloro-2-propanol." This suggests that this compound may be a novel or less-studied compound, or potentially a misnomer for a more common substance.

Further targeted searches for synthesis pathways, biological activity, and commercial availability of this compound yielded minimal results, primarily pointing to chemical suppliers rather than peer-reviewed research. A CAS number (15422-20-5) was identified for a closely related isomer, "1-(3,4-Dichlorophenoxy)propan-2-one," confirming its existence as a registered chemical. However, like the target compound, it lacks a significant body of published biological or comparative data.

In an effort to provide relevant information, the investigation pivoted to the more frequently cited analog, 1-(3,5-Dichlorophenyl)propan-1-one . Despite this shift, the search for benchmark studies, performance comparisons against other compounds, and defined signaling pathway interactions for this molecule also proved fruitless. The available information is largely confined to its chemical and physical properties, safety and hazard data, and its availability from various chemical vendors.

One study of a more distantly related compound, 1,3-Bis(3,5-dichlorophenyl) urea ('COH-SR4') , offered a glimpse into the potential biological activities of dichlorophenyl-containing molecules. Research on COH-SR4 in melanoma models indicated that it inhibits proliferation and induces apoptosis by affecting specific signaling pathways. However, the structural differences between this urea-based compound and the requested propan-2-one derivative are significant, making direct comparisons or extrapolations of its mechanism of action untenable.

Conclusion for Researchers and Drug Development Professionals

At present, this compound represents a significant gap in the available scientific knowledge. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its properties and potential applications would be breaking new ground.

The following points summarize the current state of information:

  • No Benchmark Studies: There are no publicly available benchmark studies evaluating the performance of this compound.

  • No Comparative Data: Quantitative data comparing its efficacy or other properties to alternative compounds is absent from the scientific literature.

  • No Published Protocols: Detailed experimental methodologies for key experiments involving this specific compound have not been published.

  • Unknown Signaling Pathways: There is no information on the signaling pathways, if any, that this compound may modulate.

Given this lack of foundational research, it is not possible to construct a comparison guide or provide the detailed analysis as initially requested. The scientific community has yet to characterize the biological and pharmacological profile of this compound, making it a truly novel subject for future investigation. Researchers interested in this or similar chemical scaffolds may need to undertake foundational studies to establish its basic properties and potential biological activities.

Assessing the Reproducibility of 1-(3,5-Dichlorophenoxy)propan-2-one Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of propanil, a widely studied herbicide, and other alternative compounds. Due to the limited publicly available data on the specific bioactivity of 1-(3,5-Dichlorophenoxy)propan-2-one, this guide utilizes propanil (N-(3,4-dichlorophenyl)propanamide) as a primary reference compound to illustrate the methodologies and data presentation necessary for assessing bioactivity and its reproducibility. The compounds compared herein share some structural similarities or functional mechanisms, providing a framework for evaluating herbicidal action.

Data Presentation: Comparative Bioactivity of Selected Herbicides

The following tables summarize the quantitative bioactivity data for propanil and alternative herbicides. It is crucial to note that the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the experimental conditions, including the target species, exposure duration, and specific assay used. Therefore, direct comparisons across different studies should be made with caution.

Table 1: Inhibition of Photosystem II (PSII) by Propanil and Alternative Herbicides

CompoundChemical ClassTarget SpeciesEndpointIC50Reference
PropanilAcylanilideEchinochloa crus-galli (Barnyardgrass)PSII Electron TransportNot specified[1]
DiuronPhenylureaAphanocapsa 6308 (Cyanobacterium)PSII Electron Transport6.8 x 10⁻⁹ M[2]
DiuronPhenylureaHalophila ovalis (Seagrass)Effective Quantum Yield (ΔF/Fm')4.3 µg/L[3]
AtrazineTriazineAphanocapsa 6308 (Cyanobacterium)PSII Electron Transport8.8 x 10⁻⁸ M[2]
AtrazineTriazineMaize ChloroplastsHCO₃⁻ Binding Inhibition~5 µM (low-affinity site)[4]
BromoxynilNitrileAmaranthus retroflexus (Redroot Pigweed)PSII InhibitionMore potent than Bromoxynil (qualitative)[5]

Table 2: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Cyhalofop-butyl

CompoundChemical ClassTarget SpeciesEndpointIC50 / GR50Reference
Cyhalofop-butylAryloxyphenoxypropionateLeptochloa chinensis (Chinese Sprangletop)Growth Reduction (GR50)Resistant: 26.9 to 123.0-fold higher than susceptible[6]
Cyhalofop-butylAryloxyphenoxypropionateDigitaria ciliaris (Southern Crabgrass)ACCase Activity (IC50)Resistant biotypes require higher concentrations[7]

Table 3: Auxin-like Activity of 2,4-D

CompoundChemical ClassTarget SpeciesEndpointEC50Reference
2,4-DPhenoxyalkanoic acidSelenastrum capricornutum (Green Algae)Growth Inhibition51.2 mg/L (dimethyl amine salt)[8]
2,4-DPhenoxyalkanoic acidCotton / SoybeanVisual Injury RatingRate-dependent[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of bioactivity assessment. Below are outlines of key experimental protocols for the bioassays cited in this guide.

Photosystem II (PSII) Inhibition Assay (Chlorophyll Fluorescence)

This non-invasive technique measures the fluorescence emitted by chlorophyll to assess the efficiency of PSII. Inhibition of PSII by herbicides leads to an increase in chlorophyll fluorescence.[10][11][12]

Materials:

  • Plant leaves or isolated thylakoids

  • Herbicide solutions of varying concentrations

  • Fluorometer (e.g., Handy-PEA or similar)

  • Dark adaptation clips or chamber

Protocol:

  • Dark Adaptation: Plant leaves are dark-adapted for at least 20-30 minutes to ensure all reaction centers are open.[3]

  • Herbicide Treatment: Leaf discs or isolated thylakoids are incubated with different concentrations of the test herbicide.

  • Fluorescence Measurement: A saturating light pulse is applied, and the chlorophyll fluorescence induction curve (OJIP transient) is recorded.[11]

  • Data Analysis: The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - F0) / Fm, where F0 is the minimal fluorescence and Fm is the maximal fluorescence. A decrease in the Fv/Fm ratio indicates PSII inhibition. The IC50 value is determined by plotting the Fv/Fm values against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.[3]

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This biochemical assay measures the activity of the ACCase enzyme, which is crucial for fatty acid synthesis in plants. ACCase-inhibiting herbicides block this enzyme's function.

Materials:

  • Plant tissue (e.g., leaves of susceptible grass species)

  • Extraction buffer

  • Herbicide solutions of varying concentrations

  • Assay mixture containing acetyl-CoA, ATP, and bicarbonate

  • Spectrophotometer or Capillary Electrophoresis system

Protocol (Colorimetric Assay): [7]

  • Enzyme Extraction: Crude enzyme extracts containing ACCase are prepared from plant tissue.

  • Reaction Mixture: The enzyme extract is incubated with a series of herbicide concentrations in an assay buffer containing the necessary substrates (acetyl-CoA, ATP, bicarbonate).

  • Reaction Initiation: The reaction is started by the addition of acetyl-CoA.

  • Quantification: The activity of ACCase is determined by measuring the depletion of a substrate or the formation of a product. For example, a malachite green assay can be used to quantify the inorganic phosphate released from ATP hydrolysis.[7]

  • Data Analysis: The concentration of the herbicide that causes 50% inhibition of ACCase activity (IC50) is calculated from dose-response curves.[7]

Protocol (Capillary Electrophoresis Assay): [13]

  • Reaction Setup: A reaction mixture containing ACCase, substrates (ATP, acetyl-CoA, bicarbonate), and the inhibitor is prepared.

  • CE Analysis: Aliquots of the reaction mixture are analyzed by capillary electrophoresis at different time points to separate and quantify the substrates (ATP, acetyl-CoA) and products (ADP, malonyl-CoA).

  • Data Analysis: The inhibition of ACCase is determined by the reduced consumption of substrates and formation of products in the presence of the inhibitor.

Auxin-like Herbicide Bioassay

This whole-plant bioassay assesses the herbicidal effects of synthetic auxins, which cause uncontrolled and abnormal growth in susceptible broadleaf plants.[9][14]

Materials:

  • Seeds of susceptible indicator species (e.g., tomato, cucumber, common bean)

  • Potting medium

  • Herbicide solutions of varying concentrations

  • Controlled environment growth chamber or greenhouse

Protocol (Post-emergence):

  • Plant Growth: Indicator plants are grown to a specific developmental stage (e.g., 2-4 true leaves).

  • Herbicide Application: Plants are treated with a range of herbicide concentrations, typically via foliar spray.

  • Observation: Plants are observed over a period of 7-21 days for symptoms of auxin-like activity, which include epinasty (twisting and curling of stems and leaves), leaf cupping, and stem swelling.[9]

  • Data Analysis: A visual injury rating scale (e.g., 0-100%) is used to quantify the herbicidal effect. The EC50 value (the concentration causing 50% of the maximal effect) can be determined by plotting the injury rating against the herbicide concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of herbicide bioactivity.

Signaling_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane Light Light PSII PSII Light->PSII Excites Plastoquinone (PQ) Plastoquinone (PQ) PSII->Plastoquinone (PQ) Electron Transfer Electron_Transport_Chain Electron Transport Chain Plastoquinone (PQ)->Electron_Transport_Chain ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Propanil Propanil Propanil->PSII Inhibits Electron Transfer CO2_Fixation CO₂ Fixation (Calvin Cycle) ATP_NADPH_Production->CO2_Fixation Plant_Growth Plant Growth CO2_Fixation->Plant_Growth

Caption: Signaling pathway of Photosystem II inhibition by propanil.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Measurement Measurement cluster_Analysis Data Analysis Plant_Material Select & Prepare Plant Material (e.g., Leaf Discs) Incubation Incubate Plant Material with Herbicide Solutions Plant_Material->Incubation Herbicide_Solutions Prepare Serial Dilutions of Herbicide Herbicide_Solutions->Incubation Dark_Adaptation Dark Adapt Samples Incubation->Dark_Adaptation Fluorescence_Reading Measure Chlorophyll Fluorescence Dark_Adaptation->Fluorescence_Reading Calculate_FvFm Calculate Fv/Fm Ratio Fluorescence_Reading->Calculate_FvFm Dose_Response_Curve Generate Dose-Response Curve Calculate_FvFm->Dose_Response_Curve Determine_IC50 Determine IC50 Value Dose_Response_Curve->Determine_IC50

Caption: Experimental workflow for a chlorophyll fluorescence-based PSII inhibition assay.

Logical_Relationship cluster_Herbicides Herbicide Classes cluster_MOA Mechanism of Action Propanil Propanil PSII_Inhibition Photosystem II Inhibition Propanil->PSII_Inhibition Diuron Diuron Diuron->PSII_Inhibition Atrazine Atrazine Atrazine->PSII_Inhibition Cyhalofop Cyhalofop ACCase_Inhibition ACCase Inhibition Cyhalofop->ACCase_Inhibition 2_4_D 2_4_D Auxin_Mimicry Synthetic Auxin 2_4_D->Auxin_Mimicry

Caption: Logical relationship between selected herbicides and their primary mechanisms of action.

References

Comparative Toxicity of Dichlorophenoxy Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of dichlorophenoxy compounds, with a primary focus on 2,4-Dichlorophenoxyacetic acid (2,4-D) and its various forms. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and visual representations of toxicological pathways and workflows.

Quantitative Toxicity Data

The following tables summarize the acute, subchronic, and chronic toxicity data for various dichlorophenoxy compounds, providing a basis for their comparative assessment.

Table 1: Acute Toxicity of Dichlorophenoxy Compounds
CompoundSpeciesRouteLD50Reference
2,4-DRatOral639 - 1646 mg/kg[1][2]
2,4-DMouseOral138 - 347 mg/kg[1][2][3]
2,4-DRabbitDermal>2000 mg/kg[4]
2,4-DDogOral100 mg/kg[3][4]
2,4-D Sodium SaltGuinea PigOral1000 mg/kg[4]
2,4-D Sodium SaltRabbitOral800 mg/kg[4]
2,4-D Sodium SaltRatOral666 mg/kg[4]
2,4-D Sodium SaltMouseOral375 mg/kg[4]
2,4,5-T--NOAEL: 3 mg/kg/day[5]
2,4,5-T--LOAEL: 10 mg/kg/day[5]
DicambaMallard DuckOral2009 mg/kg[6]
2,4-DMallard DuckOral>1000 mg/kg[6]
Table 2: Subchronic and Chronic Toxicity of 2,4-D Forms
Compound FormSpeciesDurationNOAELLOAELEffects ObservedReference
2,4-D Acid, DMA, 2-EHEDogSubchronic1.0 mg/kg/day-Reductions in body weight gain and food consumption; minor increases in blood urea nitrogen, creatinine, and alanine aminotransferase.[7]
2,4-D Acid, DMA, 2-EHERatSubchronic15 mg/kg/day-Decreases in red cell mass, T3 and T4 levels, ovary and testes weights; increases in liver, kidney, and thyroid weights; cataracts and retinal degeneration (high-dose females).[8]
2,4-D AcidDog1-Year Chronic1.0 mg/kg/day-Similar to subchronic effects, non-progressive. No immunotoxic or oncogenic response.[7]
2,4-DRat (Sprague-Dawley)Intermediate-duration16.6 mg/kg/day45.3 mg/kg/dayIncreased kidney weight and slight proximal tubule degeneration.[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (LD50)

This test is designed to determine the median lethal dose (LD50) of a substance.

  • Test Animals: Healthy, young adult rodents (rats or mice) are commonly used. Animals are randomly assigned to control and treatment groups.

  • Housing and Fasting: Animals are housed in standard conditions. Before dosing, food is withheld overnight for rats or for 3-4 hours for mice; water remains available.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should be minimized.

  • Dose Levels: A limit test may be performed initially at a high dose (e.g., 2000 or 5000 mg/kg). If mortality is observed, a range of at least three dose levels is used to establish a dose-response relationship.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Subchronic and Chronic Oral Toxicity Studies

These studies evaluate the adverse effects of repeated exposure to a substance over a longer period.

  • Test Animals: Typically, rodents are used. For subchronic studies, at least 20 rodents per sex per group are recommended.

  • Dose Administration: The test substance is administered daily, usually mixed in the diet or drinking water, or by gavage, for a period of 90 days (subchronic) or 12-24 months (chronic). At least three dose levels and a control group are used.

  • Observations:

    • Clinical Signs and Mortality: Observed daily.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmological Examination: Performed at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.

    • Urinalysis: Conducted at specified intervals.

  • Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights are recorded, and tissues are preserved for histopathological examination.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

In Vitro Chromosomal Aberration Test

This assay identifies agents that cause structural damage to chromosomes.

  • Cell Cultures: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).

  • Treatment Duration: Both short-term (e.g., 4 hours) and long-term (e.g., 24 hours) exposures are typically performed.

  • Harvesting: At a predetermined time after exposure, cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

  • Chromosome Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Slides are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, deletions, exchanges).

  • Data Evaluation: The frequency of aberrant cells is calculated and compared to negative and positive controls.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A suspension of single cells is prepared from the test system (in vitro cell culture or in vivo tissue).

  • Encapsulation: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and express alkali-labile sites as single-strand breaks. Electrophoresis is then performed, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of fluorescence in the tail relative to the head.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow relevant to the toxicology of dichlorophenoxy compounds.

Signaling Pathway: 2,4-D Induced Oxidative Stress and Apoptosis

G Signaling Pathway of 2,4-D Induced Oxidative Stress cluster_extracellular Extracellular cluster_cellular Cellular Response 2_4_D 2,4-D ROS Reactive Oxygen Species (ROS) Generation 2_4_D->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Antioxidant_Defense Decreased Antioxidant Defense (e.g., CAT, SOD) Oxidative_Stress->Antioxidant_Defense Apoptosis_Pathway Apoptotic Pathway Activation Mitochondria->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: 2,4-D induces oxidative stress leading to apoptosis.

Experimental Workflow: In Vivo Rodent Toxicity Study

G Experimental Workflow for an In Vivo Rodent Toxicity Study Start Study Initiation Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing Dosing Period (e.g., 28 or 90 days) Randomization->Dosing In_Life_Observations In-Life Observations (Daily clinical signs, weekly body weights) Dosing->In_Life_Observations Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) Dosing->Clinical_Pathology Necropsy Terminal Necropsy and Tissue Collection In_Life_Observations->Necropsy Clinical_Pathology->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis and Reporting (NOAEL/LOAEL) Histopathology->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: A typical workflow for in vivo rodent toxicity studies.

References

Evaluating the Specificity of 1-(3,5-Dichlorophenoxy)propan-2-one's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific experimental data on the mechanism of action for 1-(3,5-Dichlorophenoxy)propan-2-one is publicly available. This guide, therefore, provides a comparative framework based on structurally similar compounds, particularly those known to inhibit key enzymes in inflammatory and endocannabinoid signaling pathways. The methodologies and data presented herein are intended to serve as a blueprint for the potential evaluation of this and other novel compounds.

Introduction

The compound this compound features a dichlorophenoxy moiety linked to a propan-2-one structure. This chemical arrangement is present in various bioactive molecules, suggesting potential interactions with specific biological targets. Based on structure-activity relationship (SAR) studies of similar compounds, two primary putative targets are cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[1] Both enzymes are critical in distinct but interconnected signaling pathways involved in inflammation and neurotransmission.

This guide compares the potential mechanism of action of this compound with established inhibitors of cPLA2α and FAAH, providing experimental protocols to assess its specificity and quantitative data from known inhibitors to serve as benchmarks.

Putative Mechanisms of Action and Key Alternative Compounds

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids.[2] Inhibitors of cPLA2α are sought after as potential anti-inflammatory therapeutics.[3][4] The specificity of these inhibitors is crucial to avoid off-target effects.[5]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[6] Inhibition of FAAH increases endocannabinoid levels, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[7][8] The selectivity of FAAH inhibitors, particularly against other serine hydrolases, is a critical parameter for their therapeutic viability.[9][10]

Comparative Data of Known Inhibitors

The following tables summarize the inhibitory potency and selectivity of known cPLA2α and FAAH inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.

Table 1: Inhibitory Potency of Selected cPLA2α Inhibitors

CompoundTargetIC50Assay ConditionsReference
PyrrophenonecPLA2α0.024 µMA23187-stimulated THP-1 cells[11]
cPLA2α0.0081 µMIL-1-induced PGE2 synthesis in human renal mesangial cells[11]
Arachidonyl trifluoromethyl ketone (AACOCF3)cPLA2α>2 orders of magnitude less potent than PyrrophenoneEnzyme and cellular assays[11]
AVX420cPLA2αDose-dependent reduction in viabilityMultiple myeloma cells[4]
AVX002cPLA2αDose-dependent reduction in viabilityMultiple myeloma cells[4]

Table 2: Inhibitory Potency and Selectivity of Selected FAAH Inhibitors

CompoundTargetIC50Selectivity NotesReference
PF-3845FAAH~1-10 nMHighly selective against other serine hydrolases in the brain.[10][12]
URB597FAAHPotent inhibitorInactivates other serine hydrolases in peripheral tissues.[10]
OL-135FAAHKi = 4.7 nM>60-300 fold selective for FAAH.[9]
PF-750FAAHPotent inhibitorCompletely selective for FAAH relative to other mammalian serine hydrolases.[6][7]
BIA 10-2474FAAH≥ 1 µM (in vitro)Inhibits several other lipases; clinical trial led to severe adverse events.[12]
FAAH0.05-0.07 µM (in situ)[12]

Experimental Protocols for Specificity Evaluation

To evaluate the specificity of a novel compound like this compound, a multi-step experimental approach is necessary.

Primary Target Engagement and Potency (IC50 Determination)

This initial step confirms if the compound interacts with the putative target and determines its potency.

Protocol: In Vitro Enzyme Inhibition Assay [13][14]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme (e.g., recombinant human cPLA2α or FAAH).

    • Prepare a stock solution of the enzyme's substrate (e.g., a fluorescently labeled phospholipid for cPLA2α or arachidonoyl-p-nitroanilide for FAAH).

    • Prepare serial dilutions of the test compound (this compound) and a known inhibitor as a positive control.

    • Prepare an appropriate assay buffer optimized for pH and ionic strength for the target enzyme.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add the test compound dilutions or controls to the respective wells.

    • Add the enzyme solution to all wells except the negative control (blank).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15][16]

Selectivity Profiling Against Related Enzymes

This is a critical step to assess off-target effects.

Protocol: Activity-Based Protein Profiling (ABPP) [10][12]

  • Cell/Tissue Lysate Preparation:

    • Prepare proteomes from relevant cell lines or tissues (e.g., brain, liver).

  • Inhibitor Treatment:

    • Treat the proteomes with the test compound at various concentrations or a vehicle control (DMSO).

  • Probe Labeling:

    • Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases like FAAH) that covalently binds to the active site of enzymes.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band in the inhibitor-treated sample indicates target engagement.

    • For a more comprehensive analysis, use quantitative mass spectrometry-based ABPP to identify and quantify the full spectrum of inhibited enzymes.

Orthogonal Assay for Target Binding

This confirms direct binding to the target and can determine binding affinity (Kd).

Protocol: Radioligand Binding Assay [17][18]

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the target receptor or from tissues known to be rich in the target.

  • Binding Reaction:

    • In a multi-well plate, incubate the membranes with a fixed concentration of a specific radioligand for the target.

    • Add increasing concentrations of the unlabeled test compound (competitor).

  • Separation and Detection:

    • Separate the bound from unbound radioligand by rapid filtration through a filter mat.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a competition binding curve to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the putative signaling pathways that could be modulated by this compound.

cPLA2_pathway membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA cPLA2α cPLA2 cPLA2α (Putative Target) COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 1-(3,5-Dichlorophenoxy) propan-2-one Inhibitor->cPLA2 Inhibition

Caption: Putative inhibition of the cPLA2α signaling pathway.

FAAH_pathway Anandamide Anandamide (AEA) FAAH FAAH (Putative Target) Anandamide->FAAH Degradation CB1R CB1 Receptors Anandamide->CB1R Activation Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Signaling Downstream Signaling (Analgesia, Anxiolysis) CB1R->Signaling Inhibitor 1-(3,5-Dichlorophenoxy) propan-2-one Inhibitor->FAAH Inhibition

Caption: Putative inhibition of the FAAH signaling pathway.

Experimental Workflow

The logical flow for evaluating the specificity of a novel inhibitor is depicted below.

experimental_workflow start Novel Compound (e.g., this compound) primary_assay Primary Enzyme Inhibition Assay (IC50 determination for putative targets like cPLA2α, FAAH) start->primary_assay is_active Is the compound active? primary_assay->is_active selectivity_profiling Selectivity Profiling (e.g., ABPP against serine hydrolase panel) is_active->selectivity_profiling Yes end_inactive Conclusion: Inactive against tested targets is_active->end_inactive No binding_assay Orthogonal Binding Assay (e.g., Radioligand binding for Ki) selectivity_profiling->binding_assay is_selective Is the compound selective? binding_assay->is_selective cellular_assays Cell-based Assays (Confirm mechanism in a biological system) is_selective->cellular_assays Yes end_nonselective Conclusion: Non-selective Inhibitor (Characterize off-targets) is_selective->end_nonselective No end_selective Conclusion: Potent and Selective Inhibitor cellular_assays->end_selective

Caption: Experimental workflow for specificity evaluation.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its structural characteristics point towards potential inhibition of enzymes such as cPLA2α or FAAH. A rigorous evaluation of its specificity is paramount. By employing a systematic approach involving initial potency determination, comprehensive selectivity profiling, and orthogonal binding assays, researchers can build a robust profile of the compound's mechanism of action and its potential off-target effects. The comparative data and detailed protocols provided in this guide offer a foundational framework for such an investigation, ensuring a thorough and objective assessment of this and other novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 1-(3,5-Dichlorophenoxy)propan-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of hazardous chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1-(3,5-Dichlorophenoxy)propan-2-one, a compound with potential health and environmental risks, adherence to strict disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds, such as this compound, must be collected in a dedicated, clearly labeled, and compatible waste container. Do not mix halogenated waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal. The waste container should be made of a material chemically resistant to the compound and must have a secure, tight-fitting lid to prevent the release of vapors.

Quantitative Data Summary for Waste Collection:

ParameterGuidelineSource
Container Material Chemically resistant (e.g., glass or polyethylene)General Lab Practice
Container Labeling "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"
Storage Location In a designated, well-ventilated, and secure waste collection area, away from incompatible materials.[1]
Fill Level Do not fill the container beyond 90% capacity to allow for expansion of vapors.General Lab Practice

Disposal Procedure: A Step-by-Step Operational Plan

The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. Attempting to neutralize or treat this chemical in a standard laboratory setting without specific, validated protocols can be dangerous and may violate regulations.

Experimental Protocol for Waste Packaging and Disposal:

  • Waste Collection: Carefully transfer the waste this compound, including any contaminated materials (e.g., pipette tips, gloves), into the designated halogenated organic waste container.

  • Secure Closure: Ensure the lid of the waste container is securely fastened to prevent any leakage or evaporation.

  • Proper Labeling: Affix a completed hazardous waste tag to the container. This tag should include the chemical name, concentration, quantity, and the date of accumulation.

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[3]

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, amount, and date of disposal, as required by your institution and local regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Halogenated Waste Container B->C D Securely Cap and Label Container with Waste Tag C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Document Waste for Regulatory Compliance F->G

References

Essential Safety and Operational Guide for 1-(3,5-Dichlorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(3,5-Dichlorophenoxy)propan-2-one, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on established best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is paramount to minimize exposure. Dermal contact is a primary route of exposure, accounting for a significant majority of all exposures.[1] Therefore, the use of appropriate PPE is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for good protection against both dry and liquid chemicals.[2] Always wear unlined, elbow-length gloves to protect the wrists.[2][3] Discard gloves after each use or if signs of degradation appear.
Eye and Face Protection Safety goggles or face shieldWear snug-fitting, non-fogging goggles or a full-face shield to protect against potential splashes.[2] Safety glasses with side shields offer minimal protection for low-exposure situations.[2]
Body Protection Long-sleeved shirt and long pantsWear a long-sleeved shirt and long pants made of a material that does not readily absorb chemicals.[1][4]
Chemical-resistant apronA chemical-resistant apron provides an additional layer of protection, especially during pouring or mixing operations.
Foot Protection Closed-toe shoesLeather and canvas shoes can absorb chemicals and should be avoided.[1]
Chemical-resistant bootsFor tasks with a high risk of spills, chemical-resistant boots are recommended. Pant legs should be worn outside the boots to prevent chemicals from entering.[1][3]
Respiratory Protection RespiratorIf the substance is handled in a way that generates dust, aerosols, or vapors, or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator is necessary.[2] Always ensure the respirator forms a tight seal against the face.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Preparation :

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have an emergency eyewash station and safety shower accessible.

    • Clearly label all containers with the chemical name and any relevant hazard warnings.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Use appropriate tools and equipment to minimize the generation of dust or aerosols.

    • Keep containers tightly closed when not in use.[7][8][9][10]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][5][6] Remove contaminated clothing.[3]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[5][10][11] Seek medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][10]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6][7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Segregation :

    • Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[12]

    • Do not mix with other incompatible waste streams.

  • Container Management :

    • Use a container that is compatible with the chemical.

    • Keep the waste container tightly sealed except when adding waste.[12][13]

    • Label the container with the words "Hazardous Waste" and the chemical name.[12]

  • Spill Management :

    • In the event of a spill, contain the material to prevent it from spreading.[7][14]

    • Absorb the spilled material with an inert absorbent, such as sand or earth.[7]

    • Collect the absorbed material and any contaminated soil into a hazardous waste container.[7]

    • Clean the spill area thoroughly.

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed and approved waste disposal facility.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[12] Improper disposal of pesticide wastes is a violation of Federal Law.[14]

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Ensure availability handling Chemical Handling ppe->handling Proceed to work decon Decontamination handling->decon After handling emergency Emergency Response handling->emergency In case of spill/exposure doff_ppe Doff PPE decon->doff_ppe Cleaned area disposal Waste Disposal doff_ppe->disposal Contaminated items emergency->decon After containment

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.